Product packaging for Cefbuperazone(Cat. No.:CAS No. 76610-84-9)

Cefbuperazone

Número de catálogo: B058041
Número CAS: 76610-84-9
Peso molecular: 627.7 g/mol
Clave InChI: SMSRCGPDNDCXFR-CYWZMYCQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cefbuperazone is a broad-spectrum, cephamycin-type beta-lactam antibiotic distinguished by its significant stability against beta-lactamase enzymes. Its primary research value lies in its mechanism of action, which involves the irreversible inhibition of penicillin-binding proteins (PBPs) located in the bacterial cell wall. This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, leading to osmotic instability and bacterial cell lysis. Researchers utilize this compound as a critical tool in microbiological studies to investigate mechanisms of antimicrobial resistance, particularly in Gram-negative and anaerobic bacteria. It serves as a key compound for determining bacterial susceptibility, studying the efficacy of cephamycins against beta-lactamase-producing strains, and exploring synergistic effects in combination therapies. Furthermore, its application extends to the development of novel antibacterial agents and as a selective agent in various culture media. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N9O9S2 B058041 Cefbuperazone CAS No. 76610-84-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSRCGPDNDCXFR-CYWZMYCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N9O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701024595
Record name Cefbuperazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76610-84-9
Record name Cefbuperazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76610-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefbuperazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefbuperazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefbuperazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFBUPERAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefbuperazone's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against various Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides a detailed examination of the molecular interactions and cellular processes that underpin this compound's efficacy against Gram-negative pathogens.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is primarily achieved through the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process can be broken down into three key stages:

  • Penetration of the Outer Membrane: To reach its target, this compound must first traverse the outer membrane of Gram-negative bacteria. This is a formidable barrier that restricts the entry of many antibiotics. This compound, being a hydrophilic molecule, primarily utilizes porin channels to diffuse across the outer membrane into the periplasmic space.[1][2][3][4][5] The efficiency of this transport can vary between different bacterial species depending on the type and number of porins expressed.

  • Inhibition of Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are crucial for the final steps of peptidoglycan assembly and maintenance. By acylating the active site serine residue of these enzymes, this compound effectively blocks their ability to cross-link the peptidoglycan chains, thereby compromising the structural integrity of the cell wall.

  • Induction of Cell Lysis: The inhibition of PBP activity leads to the formation of a defective and weakened cell wall. This, coupled with the ongoing activity of bacterial autolytic enzymes (autolysins), results in the eventual lysis and death of the bacterial cell.

Cefbuperazone_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Gram-Negative Bacterial Cell Envelope cluster_periplasm cluster_cytoplasm Cytoplasm Cefbuperazone_ext This compound Porin Porin Channel Cefbuperazone_ext->Porin Diffusion Outer_Membrane Outer Membrane Periplasm Periplasmic Space Cefbuperazone_peri This compound Porin->Cefbuperazone_peri Transport Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Cefbuperazone_peri->PBP Covalent Binding (Inhibition) Beta_Lactamase β-Lactamase (if present) Cefbuperazone_peri->Beta_Lactamase Hydrolysis (Resistance) Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Inhibition of Peptidoglycan Synthesis

Fig. 1: this compound's journey to its target in Gram-negative bacteria.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinity
PBP Target Organism Affinity of Cefoperazone (as a proxy for this compound) Reference
PBP-3Escherichia coliHigh[6][7]
PBP-1BsEscherichia coliHigh[6]
PBP-2Escherichia coliHigh[6]
PBP-1AEscherichia coliHigh[6]
PBP-4, -5, -6Escherichia coliLow[6][7]
PBP-3Pseudomonas aeruginosaHigh[6][7]
PBP-1APseudomonas aeruginosaHigh[6]
PBP-1BPseudomonas aeruginosaHigh[6]
PBP-2Pseudomonas aeruginosaHigh[6]
PBP-4Pseudomonas aeruginosaHigh[6]
Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of this compound against a range of Gram-negative bacteria. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference
Escherichia coli (ESBL-producing)>64>64[8]
Klebsiella pneumoniae (ESBL-producing)64>64[8]
Carbapenem-resistant Enterobacteriaceae>64>64[8]
Carbapenem-resistant Pseudomonas aeruginosa>64>64[8]
Enterobacter cloacae--[9][10]
Serratia marcescens--[11][12][13]

Note: Data for Enterobacter cloacae and Serratia marcescens are mentioned in the literature but specific MIC50/90 values for this compound alone were not consistently reported.

Resistance Mechanisms

Gram-negative bacteria can develop resistance to this compound through several mechanisms:

  • β-Lactamase Production: This is the most common form of resistance. β-lactamase enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. This compound shows stability against some chromosomally mediated β-lactamases, but it can be hydrolyzed by certain plasmid-mediated enzymes, such as some TEM variants.

  • Alterations in PBP: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect.

  • Reduced Outer Membrane Permeability: Downregulation or mutation of porin channels can limit the influx of this compound into the periplasmic space, preventing it from reaching its PBP targets.[3][4][5]

  • Efflux Pumps: Active efflux systems can pump this compound out of the periplasm before it can interact with PBPs.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms This compound This compound Target_Site Penicillin-Binding Proteins (PBPs) This compound->Target_Site Inhibition Beta_Lactamase β-Lactamase Production Beta_Lactamase->this compound Hydrolysis & Inactivation PBP_Alteration PBP Alteration PBP_Alteration->Target_Site Reduced Binding Affinity Reduced_Permeability Reduced Outer Membrane Permeability Reduced_Permeability->this compound Decreased Influx Efflux_Pumps Efflux Pumps Efflux_Pumps->this compound Increased Efflux

Fig. 2: Overview of resistance mechanisms against this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound analytical standard

  • Mueller-Hinton agar

  • Sterile Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Prepare a series of twofold dilutions of the this compound stock solution.

  • Melt Mueller-Hinton agar and cool to 45-50°C.

  • Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations. Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of the agar plates, including a growth control plate with no antibiotic.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions Prep_Stock->Serial_Dilute Add_Drug Add this compound Dilutions to Agar Serial_Dilute->Add_Drug Prep_Agar Prepare Molten Mueller-Hinton Agar Prep_Agar->Add_Drug Pour_Plates Pour Agar Plates Add_Drug->Pour_Plates Inoculate Inoculate Plates Pour_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (16-20h, 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Fig. 3: Workflow for MIC determination by agar dilution.
Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the relative affinity of an unlabeled β-lactam (this compound) for PBPs by competing with a labeled β-lactam (e.g., BOCILLIN™ FL, a fluorescent penicillin).

Materials:

  • Bacterial membrane preparations containing PBPs

  • This compound

  • BOCILLIN™ FL (or other fluorescently labeled penicillin)

  • SDS-PAGE apparatus

  • Fluorescence imager

Procedure:

  • Isolate bacterial membranes from a mid-log phase culture.

  • In separate tubes, pre-incubate the membrane preparation with increasing concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs. Include a control with no this compound.

  • Add a fixed, saturating concentration of BOCILLIN™ FL to each tube and incubate for a further period (e.g., 15 minutes at 30°C).

  • Stop the reaction by adding SDS-PAGE sample buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity in the presence of this compound is proportional to its binding affinity for that PBP. The IC50 (the concentration of this compound that inhibits 50% of the fluorescent probe binding) can then be calculated.

β-Lactamase Stability Assay (Nitrocefin Assay)

This spectrophotometric assay measures the rate of hydrolysis of a chromogenic cephalosporin, nitrocefin, to determine the stability of this compound to β-lactamase enzymes.[14][15][16][17][18]

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Nitrocefin solution

  • Spectrophotometer

Procedure:

  • Prepare a solution of the purified β-lactamase in a suitable buffer.

  • In a cuvette, mix the β-lactamase solution with a known concentration of this compound and incubate for a specific time.

  • Add a solution of nitrocefin to the cuvette.

  • Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • The rate of nitrocefin hydrolysis is proportional to the remaining β-lactamase activity. A slower rate of hydrolysis in the presence of this compound indicates its stability against the enzyme. Kinetic parameters such as kcat and Km can be determined by measuring the initial rates of hydrolysis at various substrate concentrations.[19]

Outer Membrane Permeability Assay (Liposome Swelling Assay)

This assay assesses the ability of a compound to pass through porin channels reconstituted into artificial lipid vesicles (liposomes).[20][21][22][23][24][25]

Materials:

  • Purified bacterial porins

  • Lipids (e.g., egg phosphatidylcholine)

  • Isotonic and hypotonic solutions of a non-permeable solute (e.g., stachyose)

  • Spectrophotometer

Procedure:

  • Prepare liposomes containing the purified porins. The liposomes are initially in an isotonic solution.

  • Rapidly dilute the proteoliposomes into a hypotonic solution containing the test antibiotic (this compound) and an impermeant solute.

  • The influx of the solute and water through the porin channels causes the liposomes to swell.

  • Monitor the swelling of the liposomes by measuring the decrease in absorbance at a specific wavelength (e.g., 400 nm) over time.

  • The rate of swelling is proportional to the permeability of the porin to the test compound.

Conclusion

This compound's efficacy against Gram-negative bacteria is a multi-step process initiated by its passage through the outer membrane porins and culminating in the fatal disruption of cell wall synthesis via PBP inhibition. Understanding the quantitative aspects of PBP affinity, outer membrane permeability, and susceptibility to β-lactamases is critical for predicting its clinical utility and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these key parameters.

References

Navigating the Nuances of Cephamycins: A Technical Guide to Cefbuperazone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Core Attributes of the Second-Generation Cephamycin, Cefbuperazone, for Researchers, Scientists, and Drug Development Professionals.

This technical guide offers an in-depth exploration of this compound, a potent beta-lactam antibiotic. While sometimes functionally compared with third-generation cephalosporins due to its significant activity against a range of Gram-negative bacteria, this compound is formally classified as a second-generation cephamycin. This distinction is critical for understanding its unique stability against certain beta-lactamases and its specific therapeutic applications.

This document provides a comprehensive overview of its mechanism of action, antimicrobial spectrum, and key pharmacokinetic and pharmacodynamic parameters. Detailed experimental protocols for susceptibility testing are provided, alongside visual representations of its molecular interactions and relevant experimental workflows to support further research and development.

Classification and Distinguishing Features

This compound is a semi-synthetic cephamycin, a class of beta-lactam antibiotics closely related to cephalosporins.[1] Cephamycins are distinguished by the presence of a 7-alpha-methoxy group, which confers a high degree of stability against inactivation by many beta-lactamase enzymes.[2] While its enhanced spectrum against some Gram-negative organisms leads to its occasional grouping with third-generation cephalosporins, its overall profile aligns with the second generation.[3][4] This generation is characterized by a broader Gram-negative spectrum than the first generation while retaining solid activity against Gram-positive cocci.[3][4]

Mechanism of Action

Like all beta-lactam antibiotics, this compound's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[5] The core mechanism involves the following steps:

  • Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[5]

  • Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component for maintaining the structural integrity of the cell wall.

  • Cell Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic pressure and ultimately causing cell lysis.

cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Leads to (when inhibited) Start Start Prep_Antibiotic Prepare serial dilutions of This compound in microtiter plate Start->Prep_Antibiotic Prep_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Start->Prep_Inoculum Inoculate_Plate Inoculate microtiter plate Prep_Antibiotic->Inoculate_Plate Dilute_Inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine MIC (lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End cluster_resistance Beta-Lactamase Resistance This compound This compound Active β-lactam ring Beta_Lactamase {β-Lactamase | Enzyme} This compound->Beta_Lactamase Substrate Hydrolysis Hydrolysis of β-lactam ring Beta_Lactamase->Hydrolysis Inactive_Drug Inactive this compound Cleaved β-lactam ring Hydrolysis->Inactive_Drug PBP_Binding Binding to PBP (Inhibited) Inactive_Drug->PBP_Binding

References

The Frontier of Cephalosporin Research: An In-depth Guide to the Early-Stage Applications of Cefbuperazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early-stage research applications of Cefbuperazone, a second-generation cephalosporin antibiotic. While its primary role as an antibacterial agent is well-established, this document aims to provide a comprehensive overview of its core mechanism, quantitative in-vitro data, and detailed experimental protocols relevant to preclinical research.

Furthermore, recognizing the growing interest in drug repurposing and the exploration of novel mechanisms for established drug classes, this guide also explores potential, yet currently uninvestigated, avenues for this compound research. This is achieved by examining the early-stage, non-antibacterial applications of a structurally similar cephalosporin, Cefoperazone. These analogous studies may serve as a roadmap for future investigations into the broader therapeutic potential of this compound.

Core Early-Stage Research Application: Antimicrobial Activity of this compound

The foundational research on this compound centers on its efficacy as an antimicrobial agent, particularly against anaerobic bacteria.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1] Its primary molecular target is a group of enzymes known as penicillin-binding proteins (PBPs).[1] By binding to and inhibiting these enzymes, this compound blocks the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1]

cluster_bacterium Bacterial Cell This compound This compound outer_membrane Outer Membrane (Gram-negative) This compound->outer_membrane penetrates pbp Penicillin-Binding Proteins (PBPs) outer_membrane->pbp reaches peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall disrupts formation of lysis Cell Lysis cell_wall->lysis leads to start Start prep_agar Prepare Agar Plates with Serial Dilutions of this compound start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum->inoculate incubate Incubate Plates (18-24 hours) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end cluster_cell MDR Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (Efflux Pump) chemo->pgp effluxed by apoptosis Apoptosis chemo->apoptosis induces cefoperazone Cefoperazone cefoperazone->pgp inhibits pgp->chemo prevents accumulation start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Chemo ± Cefoperazone seed_cells->treat_cells incubate_72h Incubate (e.g., 72h) treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (e.g., 4h) add_mtt->incubate_4h solubilize Solubilize Formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end cefoperazone Cefoperazone upregulation Upregulation of GLT-1 and xCT Expression cefoperazone->upregulation glutamate_uptake Increased Glutamate Uptake from Synapse upregulation->glutamate_uptake glutamate_homeostasis Restoration of Glutamate Homeostasis glutamate_uptake->glutamate_homeostasis behavioral_change Reduced Alcohol Intake glutamate_homeostasis->behavioral_change start Start homogenize Tissue Homogenization & Protein Extraction start->homogenize quantify Protein Quantification homogenize->quantify sds_page SDS-PAGE (Protein Separation) quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect quantify_bands Band Quantification & Normalization detect->quantify_bands end End quantify_bands->end

References

Cefbuperazone's Activity Against Anaerobic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of Cefbuperazone, a second-generation cephamycin antibiotic, against clinically significant anaerobic bacteria. This document consolidates in vitro susceptibility data, details standardized experimental protocols for susceptibility testing, and illustrates the molecular mechanism of action and laboratory workflows.

In Vitro Activity of this compound Against Anaerobic Bacteria

This compound has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria. Its efficacy is particularly noted against various species of the Bacteroides fragilis group, which are common pathogens in anaerobic infections. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a quantitative measure of this compound's potency.

Table 1: In Vitro Activity of this compound Against the Bacteroides fragilis Group

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis2870.5 - >128832[1]
Bacteroides thetaiotaomicron2872 - >12864>128[1]
Bacteroides distasonis2871 - >12864>128[1]
Bacteroides ovatus2872 - >12864>128[1]
Bacteroides vulgatus2871 - >1281664[1]

Table 2: Comparative In Vitro Activity of this compound and Other Antibiotics Against Anaerobic Bacteria

Bacterial SpeciesAntibioticNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis This compound459≤0.06 - >128816
Cefoxitin459≤0.12 - >128816
Clostridium perfringens This compound459≤0.06 - 80.251
Cefoxitin459≤0.12 - 1614
Prevotella melaninogenica This compound459≤0.06 - 20.251
Cefoxitin459≤0.12 - 40.251
Fusobacterium nucleatum This compound459≤0.06 - 10.120.25
Cefoxitin459≤0.12 - 20.250.5

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs).[4][5] These enzymes are essential for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3] Studies on the related cephalosporin, cefoperazone, have shown that it has a high affinity for PBP 3 in Bacteroides fragilis, which is a key enzyme involved in bacterial cell division.[5] This targeted inhibition of cell wall synthesis makes this compound an effective agent against susceptible anaerobic bacteria.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM_pentapeptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM_pentapeptide Synthesis of peptidoglycan precursors Lipid_II Lipid II (translocates precursor) UDP_NAM_pentapeptide->Lipid_II Translocation Peptidoglycan Peptidoglycan (Cross-linked cell wall) Lipid_II->Peptidoglycan Transpeptidation (catalyzed by PBPs) PBP Penicillin-Binding Proteins (Transpeptidases) This compound This compound This compound->Inhibition Inhibition->PBP Inhibition

Caption: Molecular mechanism of this compound action.

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is primarily achieved through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures to ensure reproducibility and accuracy.[6][7][8]

Agar Dilution Method

The agar dilution method is the reference method for antimicrobial susceptibility testing of anaerobic bacteria.[8][9]

a. Media Preparation:

  • Prepare Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin.

  • Autoclave the medium and cool to 48-50°C in a water bath.

  • Prepare stock solutions of this compound and serially dilute them.

  • Add the appropriate concentration of this compound to the molten agar to achieve the final desired concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

b. Inoculum Preparation:

  • Grow the anaerobic isolate to be tested on a suitable agar plate for 24-48 hours in an anaerobic environment.

  • Suspend several colonies in a suitable broth (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

c. Inoculation and Incubation:

  • Using a Steers replicator, inoculate the prepared antibiotic-containing agar plates with the bacterial suspension.

  • Include a growth control plate (without antibiotic) and a sterility control plate.

  • Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

d. Interpretation:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

G start Start media_prep Prepare Brucella agar with supplements and this compound start->media_prep inoculation Inoculate agar plates with bacterial suspension media_prep->inoculation inoculum_prep Prepare bacterial inoculum (0.5 McFarland standard) inoculum_prep->inoculation incubation Incubate anaerobically for 48 hours inoculation->incubation reading Read plates and determine MIC incubation->reading end End reading->end G start Start plate_prep Prepare microtiter plate with This compound dilutions in broth start->plate_prep inoculation Inoculate microtiter plate wells plate_prep->inoculation inoculum_prep Prepare and dilute bacterial inoculum inoculum_prep->inoculation incubation Incubate plate anaerobically for 48 hours inoculation->incubation reading Read turbidity and determine MIC incubation->reading end End reading->end

References

The Pharmacokinetics of Cefbuperazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic administered parenterally. While less common than other cephalosporins, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its effective and safe use in clinical settings and for further drug development. This guide provides a comprehensive overview of the available pharmacokinetic data on this compound, details relevant experimental protocols, and visualizes key pathways.

Pharmacokinetic Profile

This compound is administered intravenously or intramuscularly due to poor oral absorption.[1] Following administration, it is well-distributed into various body tissues.[1] The primary route of elimination is through the kidneys, although some biliary excretion has also been observed.[1][2] Metabolism of this compound occurs in the liver.[1]

Absorption and Distribution

Being a parenteral antibiotic, this compound's bioavailability is considered 100% upon intravenous administration. Following intramuscular injection, it is also readily absorbed.

An animal study conducted in rabbits provides some insight into the tissue distribution of this compound, particularly in the biliary system. After intramuscular administration of a 50 mg/kg dose, extremely high concentrations of the drug were found in the bile and tissues of the biliary tract, exceeding those in the blood.[3] These effective concentrations were maintained for at least six hours.[3] This suggests that this compound may be a viable option for treating biliary tract infections.[3]

Metabolism and Excretion

This compound is metabolized in the liver.[1] While specific metabolites have not been extensively characterized in the available literature, the primary route of excretion for this compound and its metabolites is renal.[1] However, a notable characteristic of this compound is its high biliary elimination, a feature it shares with other cephalosporins like cefoperazone and ceftriaxone.[2] The dual excretion pathways may be advantageous in patients with impaired renal function.

Quantitative Pharmacokinetic Data

Detailed human pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes the available qualitative information.

ParameterObservationSource(s)
Administration Intramuscular, Intravenous[1][4]
Oral Bioavailability Poor[1]
Distribution Well-distributed into body tissues[1]
Metabolism Hepatic[1]
Primary Excretion Renal[1]
Secondary Excretion Biliary[2]

A study in rabbits provides some quantitative insights into tissue concentration, although direct human equivalents are not available.

TissueObservation (after 50 mg/kg IM dose in rabbits)Source
Bile & Biliary Tissue Extremely high levels, exceeding blood concentrations[3]
Duration in Bile Effective concentrations maintained for at least 6 hours[3]

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of cephalosporins in biological fluids.[1][5][6]

General HPLC Method for Cephalosporin Quantification in Plasma

This protocol describes a general method that can be adapted for this compound analysis.

2.1.1. Sample Preparation (Protein Precipitation)

  • To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for HPLC analysis.

2.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column is typically used.[5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the specific cephalosporin.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength appropriate for the cephalosporin's chromophore (often in the range of 254-280 nm).

  • Injection Volume: 20 µL.

2.1.3. Quantification

A calibration curve is constructed by analyzing standard solutions of known this compound concentrations. The concentration of this compound in the unknown samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

This compound Administration and Elimination Pathway

G cluster_admin Administration cluster_body Body cluster_elim Elimination IV Intravenous Bloodstream Bloodstream IV->Bloodstream IM Intramuscular IM->Bloodstream Tissues Tissues Bloodstream->Tissues Liver Liver (Metabolism) Bloodstream->Liver Kidney Kidney (Primary Excretion) Bloodstream->Kidney Liver->Bloodstream Bile Bile (Secondary Excretion) Liver->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Caption: Administration and primary elimination pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_pk Pharmacokinetic Modeling Dosing Drug Administration (e.g., IV or IM) Collection Serial Blood Sample Collection Dosing->Collection Centrifugation Plasma Separation (Centrifugation) Collection->Centrifugation Precipitation Protein Precipitation Centrifugation->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data Data Acquisition (Peak Area) HPLC->Data Concentration Concentration-Time Profile Data->Concentration Parameters Calculation of Pharmacokinetic Parameters (Half-life, AUC, etc.) Concentration->Parameters

Caption: Workflow for a typical pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by its parenteral administration, good tissue distribution, hepatic metabolism, and dual renal and biliary excretion routes. While detailed human quantitative data is scarce, the available information, supplemented by animal studies, provides a foundational understanding for researchers and clinicians. Further studies are warranted to fully elucidate the pharmacokinetic parameters of this compound in various human populations to optimize its therapeutic use.

References

An In-depth Technical Guide on the Core Mechanisms of Cefbuperazone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and foundational mechanisms governing bacterial resistance to Cefbuperazone, a second-generation cephalosporin. Given the overlapping resistance pathways with other cephalosporins, this guide incorporates data from closely related compounds, such as Cefoperazone, to illustrate key principles where this compound-specific data is limited. The content herein is intended to equip researchers and drug development professionals with the fundamental knowledge to design and interpret studies on this compound resistance.

Core Resistance Mechanisms

Bacterial resistance to this compound, like other β-lactam antibiotics, is primarily mediated by four key mechanisms:

  • Enzymatic Degradation by β-Lactamases: This is the most prevalent mechanism, involving the production of enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

  • Alterations in Drug Targets (Penicillin-Binding Proteins - PBPs): Modifications in the structure of PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of this compound, rendering it less effective.

  • Reduced Drug Permeability via Porin Loss: In Gram-negative bacteria, the outer membrane acts as a barrier. A decrease in the number or functional changes in porin channels, which this compound uses to enter the periplasmic space, can lead to resistance.

  • Active Drug Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its PBP targets.

These mechanisms can occur independently or, more commonly, in combination, leading to higher levels of resistance.

Data Presentation: Quantitative Insights into Resistance

The following tables summarize quantitative data from studies on cephalosporin resistance, with a focus on Cefoperazone as a proxy for this compound, to provide a comparative perspective on the impact of different resistance mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefoperazone Against Various Bacterial Strains

Bacterial SpeciesResistance Mechanism(s)Cefoperazone MIC (µg/mL)Cefoperazone/Sulbactam MIC (µg/mL)Reference
Escherichia coliSusceptible≤1 - 2Not Reported[1]
Escherichia coliESBL production64 - >2568 - 32[1]
Klebsiella pneumoniaeSusceptible≤1 - 4Not Reported[2]
Klebsiella pneumoniaeESBL & Porin Loss>25664 - 128[2]
Pseudomonas aeruginosaWild-Type4 - 16Not Reported[3]
Pseudomonas aeruginosaEfflux Pump Overexpression32 - 128Not Reported[3]
Acinetobacter baumanniiCarbapenem-Resistant>25616 - 64[4]

Note: Sulbactam is a β-lactamase inhibitor. The reduction in MIC in its presence indicates the contribution of β-lactamase production to resistance.

Table 2: Binding Affinity of Cefoperazone for Penicillin-Binding Proteins (PBPs) in Escherichia coli

PBPIC50 (µg/mL)Reference
PBP-1a4.1[5][6]
PBP-1b1.3[5][6]
PBP-23.1[5][6]
PBP-30.4[5][6]
PBP-4>100[5][6]
PBP-5/6>100[5][6]

IC50 (Inhibitory Concentration 50%) is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin to the PBP. A lower IC50 indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound resistance. The following are generalized protocols for key experiments that can be adapted for this compound.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

b. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.

  • Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate, typically from 256 µg/mL to 0.25 µg/mL. Each well should contain 50 µL of the antibiotic dilution.

  • Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

β-Lactamase Activity Assay using Nitrocefin

This assay qualitatively and quantitatively measures the hydrolysis of the β-lactam ring by β-lactamases.

a. Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Phosphate buffer (pH 7.0)

  • Bacterial cell lysate or purified β-lactamase

  • Spectrophotometer

b. Procedure:

  • Prepare a working solution of Nitrocefin in phosphate buffer (typically 100 µM).

  • Add the bacterial cell lysate or purified enzyme to a cuvette containing the Nitrocefin solution.

  • Monitor the change in absorbance at 486 nm over time. The hydrolysis of Nitrocefin results in a color change from yellow to red.[8][9]

  • The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient of hydrolyzed Nitrocefin is required for this calculation.

Quantification of Efflux Pump Gene Expression by RT-qPCR

This technique measures the relative expression levels of genes encoding efflux pumps.

a. Materials:

  • Bacterial cultures grown with and without sub-inhibitory concentrations of this compound

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR primers for the target efflux pump gene(s) and a housekeeping gene (for normalization)

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

b. Procedure:

  • Extract total RNA from bacterial cultures.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using primers specific for the efflux pump gene of interest and a housekeeping gene.

  • The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in the this compound-induced sample to the uninduced control, normalized to the housekeeping gene.[10][11][12]

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of this compound to specific PBPs.

a. Materials:

  • Bacterial inner membrane preparations containing PBPs

  • Bocillin FL (a fluorescent penicillin derivative)

  • This compound

  • SDS-PAGE and fluorescence imaging system

b. Procedure:

  • Incubate the bacterial membrane preparations with varying concentrations of this compound for a set period to allow for binding to the PBPs.

  • Add a fixed, saturating concentration of Bocillin FL to the mixture and incubate to allow it to bind to any PBPs not occupied by this compound.

  • Stop the reaction and separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence scanner.

  • The intensity of the fluorescent bands corresponding to each PBP will decrease as the concentration of this compound increases. The IC50 value can be determined by quantifying the band intensities and plotting them against the this compound concentration.[13][14][15]

Visualizations of Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound resistance and the experimental workflows described above.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Outer Membrane PBP PBP Cefbuperazone_inside This compound Cefbuperazone_inside->PBP Binding & Inhibition Efflux Efflux Pump Cefbuperazone_inside->Efflux Transport BetaLactamase β-Lactamase Cefbuperazone_inside->BetaLactamase Hydrolysis Porin Porin Channel Porin->Cefbuperazone_inside Cefbuperazone_outside This compound (Extracellular) Efflux->Cefbuperazone_outside Expulsion Cefbuperazone_outside->Porin Entry R1 Porin Loss R1->Porin R2 Target Alteration R2->PBP R3 Enzymatic Degradation R3->BetaLactamase R4 Active Efflux R4->Efflux

Caption: Core mechanisms of bacterial resistance to this compound.

AST_Workflow start Start: Bacterial Isolate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Serial Dilution of This compound in 96-well Plate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing (AST).

PBP_Assay_Workflow start Start: Bacterial Membrane Prep incubate_cef Incubate with varying concentrations of This compound start->incubate_cef add_bocillin Add fixed concentration of Fluorescent Penicillin (Bocillin FL) incubate_cef->add_bocillin sds_page Separate Proteins by SDS-PAGE add_bocillin->sds_page visualize Visualize Fluorescent Bands sds_page->visualize analyze Quantify Band Intensity and Determine IC50 visualize->analyze end End: PBP Binding Affinity (IC50) analyze->end

Caption: Workflow for PBP competition binding assay.

References

Methodological & Application

Cefbuperazone In Vitro Experimental Protocols and Design: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] This document provides detailed in vitro experimental protocols for the evaluation of this compound's antimicrobial activity, including its mechanism of action, susceptibility testing, and synergistic potential. The protocols are intended to guide researchers in the consistent and accurate in vitro assessment of this antibiotic.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the transpeptidase activity of PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, particularly in actively dividing bacteria.[1] this compound has demonstrated high affinity for PBPs in various bacteria, including Escherichia coli and Pseudomonas aeruginosa.[4]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall This compound This compound This compound->PBP Binds to and Inhibits

Mechanism of action of this compound.

Antimicrobial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of this compound against a specific microorganism. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Data Presentation: this compound In Vitro Activity

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)--0.51
Staphylococcus aureus (MRSA)----
Streptococcus pneumoniae-≤0.016-0.004 - 0.025
Streptococcus pyogenes----
Enterococcus faecalis----

Data compiled from multiple sources. Specific values may vary based on geographic location and testing methodology.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli247<0.0625 - >641>64
Klebsiella pneumoniae----
Enterobacter cloacae----
Pseudomonas aeruginosa49->64>64
Acinetobacter baumannii122->64>64

Data compiled from multiple sources, including studies on cefoperazone/sulbactam combinations.[5][6][7] Specific values for this compound alone may vary.

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis287---
Bacteroides fragilis group32---
Prevotella spp.----
Fusobacterium spp.----
Clostridium difficile----

This compound has shown good activity against B. fragilis, but is relatively ineffective against B. distasonis and the B. thetaiotaomicron-ovatus group.[8][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle

Serial dilutions of this compound are prepared in a 96-well microtiter plate with a standardized bacterial inoculum. Following incubation, the wells are visually inspected for turbidity to determine the MIC.

Materials

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the negative control) with 100 µL of the final bacterial suspension.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Data Analysis and Interpretation

The MIC is reported in µg/mL. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints.

Troubleshooting

  • No growth in the positive control: This indicates a problem with the inoculum viability or incubation conditions. Repeat the assay.

  • Growth in the negative control: This indicates contamination of the broth or plate. Repeat the assay with fresh materials.

  • Inconsistent results between replicates: This may be due to errors in dilution or inoculation. Ensure proper mixing and accurate pipetting.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents, such as this compound and a β-lactamase inhibitor.

Principle

A two-dimensional array of serial dilutions of two drugs is created in a 96-well plate. The effect of the combination is assessed by calculating the Fractional Inhibitory Concentration (FIC) index.

Procedure

  • Drug Preparation: Prepare stock solutions of this compound and the second antimicrobial agent.

  • Plate Setup:

    • Along the x-axis of a 96-well plate, create serial dilutions of this compound.

    • Along the y-axis, create serial dilutions of the second agent.

    • The final plate will contain a gradient of concentrations for both drugs, individually and in combination.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as described for the broth microdilution assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index: FIC Index = FIC of drug A + FIC of drug B.

Interpretation of FIC Index [10][11][12][13]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

start Start prep_drugs Prepare Stock Solutions of Drug A & Drug B start->prep_drugs setup_plate Set up 2D Dilution Matrix in 96-well Plate prep_drugs->setup_plate inoculate Inoculate with Standardized Inoculum setup_plate->inoculate incubate Incubate Plate inoculate->incubate read_mics Read MICs of Drugs Alone and in Combination incubate->read_mics calc_fic Calculate FIC Index read_mics->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Workflow for checkerboard synergy testing.

Time-Kill Assay

A time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle

A standardized bacterial inoculum is exposed to different concentrations of this compound. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Procedure

  • Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the bacterial suspensions. Include a growth control without antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each suspension.

  • Enumeration: Perform serial dilutions of each aliquot and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

Data Analysis and Interpretation [14][15][16][17][18]

  • Plot the log10 CFU/mL versus time for each this compound concentration.

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[17]

  • Bacteriostatic activity is characterized by a prevention of growth or a <3-log10 reduction in CFU/mL.

start Start prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum expose Expose Bacteria to Varying this compound Concentrations prep_inoculum->expose sample Sample at Multiple Time Points expose->sample dilute_plate Serially Dilute and Plate Samples sample->dilute_plate incubate_count Incubate Plates and Count CFUs dilute_plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data interpret Interpret as Bactericidal or Bacteriostatic plot_data->interpret end End interpret->end

Workflow for a time-kill assay.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding.

Principle

Bacterial membranes containing PBPs are incubated with varying concentrations of this compound before the addition of a fluorescently or radioactively labeled penicillin. The amount of labeled penicillin bound to the PBPs is then quantified, which is inversely proportional to the binding affinity of this compound.

Procedure

  • Membrane Preparation: Isolate bacterial membranes containing PBPs from a mid-logarithmic phase culture.

  • Competition: Incubate the membrane preparations with a range of this compound concentrations.

  • Labeling: Add a fixed concentration of a labeled β-lactam (e.g., fluorescent penicillin) and incubate to allow binding.

  • Separation: Separate the PBP-β-lactam complexes from unbound label using SDS-PAGE.

  • Detection: Visualize and quantify the labeled PBPs using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).

Data Analysis

The intensity of the labeled PBP bands is measured. The concentration of this compound that inhibits 50% of the labeled penicillin binding (IC50) is calculated for each PBP. A lower IC50 value indicates a higher binding affinity.

References

High-performance liquid chromatography (HPLC) method for Cefbuperazone analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Advanced HPLC-UV Method for the Quantitative Analysis of Cefbuperazone in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is applicable for routine quality control, stability studies, and formulation development of this compound.

This compound is a second-generation cephalosporin antibiotic. Ensuring its accurate quantification in pharmaceutical products is crucial for guaranteeing safety and efficacy. This document provides a comprehensive overview of the analytical method, including detailed experimental protocols and data presentation.

Data Summary

The following tables summarize various reported HPLC methods for the analysis of Cefoperazone, the parent drug of this compound, which are readily adaptable for this compound analysis.

Table 1: Chromatographic Conditions for Cefoperazone Analysis

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)[1]C8 (250 mm x 4.6 mm, 5 µm)[2][3][4]C18 (150 mm x 4.6 mm, 5 µm)[5]C18 (150 mm x 4.6 mm, 3.5 µm)[6]
Mobile Phase Phosphate Buffer (pH 6.8) and Methanol (3:1 v/v)[1]Methanol and 0.05 M KH₂PO₄ Buffer (22.5:77.5 v/v, pH 7.5)[2][3][4]KH₂PO₄ solution and Acetonitrile (80:20 v/v)[5]0.005 M Tetrabutyl ammonium hydroxide (pH 6.8) and Acetonitrile (Gradient)[6]
Flow Rate 1.0 mL/min[1][5][6]2.0 mL/min[3]1.0 mL/min1.0 mL/min[6]
Detection Wavelength 254 nm[1][2][3][4]254 nm[2][3][4]230 nm[5]230 nm[6]
Retention Time ~2.6 min[1]~11.8 min[3]Not Specified~8.5 min[6]

Table 2: Validation Parameters for Cefoperazone HPLC Methods

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 0.4 - 100[1]10 - 90[2][3][4]Not Specified
Limit of Detection (LOD) (µg/mL) 0.2[1]Not Specified4.04[7]
Limit of Quantification (LOQ) (µg/mL) 0.4[1]Not Specified12.24[7]
Accuracy (% Recovery) 95 - 106[1]99.67[2][3][4]Not Specified
Precision (%RSD) Within acceptance criteria[1]< 2%[3]0.34 - 0.92[7]

Experimental Protocol

This protocol describes a representative isocratic reversed-phase HPLC method for the determination of this compound.

1. Instrumentation and Materials

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid or potassium hydroxide to adjust pH

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Mix this buffer with methanol in a ratio of 77.5:22.5 (v/v). Adjust the pH to 7.5 using potassium hydroxide. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2][3][4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:0.05 M KH₂PO₄ buffer (22.5:77.5 v/v, pH 7.5)[2][3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm[1][2][3][4]

  • Column Temperature: Ambient

4. Sample Preparation

  • For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • For drug product (e.g., powder for injection): Reconstitute the product as directed. Further dilute an appropriate volume with the mobile phase to obtain a final concentration within the calibration range.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

HPLC_Workflow prep Preparation of Mobile Phase and Standards hplc_system HPLC System Equilibration prep->hplc_system sample_prep Sample Preparation (Dissolution & Filtration) injection Injection of Standards and Samples sample_prep->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition and Processing detection->data_acq quant Quantification using Calibration Curve data_acq->quant

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated HPLC Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical relationship of HPLC method development and validation.

References

Application Note: Cefoperazone Analysis by Mass Spectrometry – From Direct Quantification to Metabolomic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa.[1] Its primary mode of action is the inhibition of bacterial cell wall synthesis. Understanding the metabolic fate of cefoperazone is crucial for comprehending its pharmacokinetic and pharmacodynamic profiles. This application note details the use of mass spectrometry for the analysis of cefoperazone, with a focus on metabolite identification, or the lack thereof, and the application of metabolomics to understand its indirect metabolic effects.

Pharmacokinetic studies have shown that cefoperazone is not significantly metabolized in the body.[2] The primary route of elimination is biliary excretion.[2][3] While some studies have observed a related substance, "cefoperazone A," it is debated whether this is a true in vivo metabolite or a degradation product.[4] Given the limited direct metabolism of cefoperazone, this note will also explore the use of mass spectrometry-based metabolomics to investigate the downstream metabolic consequences of cefoperazone administration, particularly on the gut microbiome.[5][6][7]

Quantitative Analysis of Cefoperazone by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cefoperazone in biological matrices.

Mass Spectrometry Parameters for Cefoperazone

The following table summarizes typical mass spectrometry parameters for the analysis of cefoperazone.

ParameterValueReference
Ionization ModeElectrospray Ionization (ESI), Negative or Positive[8][9]
Precursor Ion (m/z)644.1[8]
Product Ion (m/z)528.0[8]
Internal StandardCefuroxime sodium[8]
IS Precursor Ion (m/z)423.0[8]
IS Product Ion (m/z)362.0[8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol is adapted from a method for the simultaneous determination of cefoperazone and sulbactam in human plasma.[8]

Materials:

  • Human plasma

  • Ethyl acetate

  • Internal standard solution (Cefuroxime sodium)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 600 µL of ethyl acetate.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters

The following table outlines typical liquid chromatography conditions for the separation of cefoperazone.

ParameterValueReference
HPLC ColumnWaters Xterra C18 (dimensions not specified)[8]
Mobile PhaseAcetonitrile and 0.05 M ammonium acetate buffer (pH 4.5) (70:30, v/v)[9]
Flow Rate1.0 mL/min[9]
Column TemperatureAmbient[9]
Injection Volume20 µL[8]
Run Time3.5 min[8]

Cefoperazone Fragmentation Pathway

The fragmentation of cephalosporins in the mass spectrometer provides structural information that is key to their identification. A proposed fragmentation pathway for cefoperazone is depicted below.

G cluster_cefoperazone Cefoperazone Fragmentation Cefoperazone Cefoperazone [M-H]⁻ m/z 644.1 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 600.1 Cefoperazone->Fragment1 Initial Loss Fragment2 Product Ion m/z 528.0 Fragment1->Fragment2 Further Fragmentation

Caption: Proposed fragmentation of Cefoperazone in negative ion mode.

Metabolite Identification: The Case of Cefoperazone

As previously mentioned, cefoperazone does not undergo significant metabolism. This presents a unique challenge and focus for drug metabolism studies. Instead of identifying a suite of metabolites, the analytical focus shifts to:

  • Highly sensitive quantification of the parent drug: To accurately model its pharmacokinetic profile.

  • Detection of potential minor metabolites or degradation products: Requiring high-resolution mass spectrometry to distinguish from background noise.

  • Investigating the indirect metabolic impact: Particularly on the gut microbiome.

Metabolomics for Understanding Indirect Effects of Cefoperazone

The administration of antibiotics like cefoperazone can significantly alter the composition and metabolic activity of the gut microbiota.[5][6][7] These changes can have systemic effects on the host. Untargeted metabolomics using high-resolution mass spectrometry is a powerful tool to study these alterations.

Experimental Workflow for Gut Microbiome Metabolomics

The following diagram outlines a typical workflow for a metabolomics study investigating the effects of cefoperazone on the gut microbiome.

G cluster_workflow Metabolomics Workflow Sample Fecal Sample Collection (Pre- and Post-Cefoperazone) Extraction Metabolite Extraction Sample->Extraction Analysis LC-HRMS Analysis Extraction->Analysis Data Data Processing and Statistical Analysis Analysis->Data Identification Metabolite Identification Data->Identification Interpretation Biological Interpretation Identification->Interpretation

Caption: Workflow for gut microbiome metabolomics study.

Studies have shown that cefoperazone administration can lead to significant changes in the gut metabolome, including alterations in bile acids, carbohydrates, and other bacteria-related metabolites.[5][7] These findings provide insights into the functional consequences of the antibiotic's impact on the gut ecosystem.

Conclusion

Mass spectrometry is an indispensable tool in the study of cefoperazone. While the drug itself is not extensively metabolized, LC-MS/MS provides the necessary sensitivity and specificity for its quantification in biological fluids, which is essential for pharmacokinetic and therapeutic drug monitoring. Furthermore, the application of high-resolution mass spectrometry in metabolomics studies allows researchers to explore the indirect metabolic effects of cefoperazone, particularly its profound impact on the gut microbiome. This dual application of mass spectrometry provides a comprehensive understanding of the drug's disposition and its broader biological effects.

References

Application Notes and Protocols for Testing Cefbuperazone Against Antibiotic-Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefbuperazone is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with many β-lactam antibiotics, the emergence of antibiotic-resistant strains presents a significant challenge to its clinical efficacy. These application notes provide detailed protocols for testing the in vitro activity of this compound, particularly against antibiotic-resistant bacterial strains. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7] This document will cover protocols for determining the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and synergy testing with other antimicrobial agents.

Key Resistance Mechanisms

Understanding the common mechanisms of resistance to β-lactam antibiotics like this compound is crucial for interpreting susceptibility data. The primary mechanisms include:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) are a major concern.

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of β-lactam antibiotics, which reduce the binding affinity of the drug.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, which restrict the entry of the antibiotic into the cell.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell before it can reach its target.

Data Presentation: In Vitro Activity of this compound and Cefoperazone/Sulbactam

The following tables summarize the in vitro activity of this compound and the closely related Cefoperazone (often combined with the β-lactamase inhibitor Sulbactam) against various multidrug-resistant organisms. Data is presented as MIC50 and MIC90 (μg/mL), which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: MIC Distribution of Cefoperazone against Multidrug-Resistant Organisms

OrganismResistance ProfileCefoperazone MIC50 (µg/mL)Cefoperazone MIC90 (µg/mL)Reference
Escherichia coliESBL-producing>64>64[2]
Klebsiella pneumoniaeESBL-producing64>64[2]
Pseudomonas aeruginosaCarbapenem-resistant>64>64[2]
Acinetobacter baumanniiCarbapenem-resistant>64>64[2]

Table 2: MIC Distribution of Cefoperazone/Sulbactam against Multidrug-Resistant Organisms

OrganismResistance ProfileCefoperazone/Sulbactam RatioMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliESBL-producing2:11664[2]
Klebsiella pneumoniaeESBL-producing2:132>64[2]
Pseudomonas aeruginosaCarbapenem-resistant2:1>64>64[2]
Acinetobacter baumanniiCarbapenem-resistant2:11664[2]
Acinetobacter baumanniiCarbapenem-resistant1:1832[2]

Table 3: Synergy of Cefoperazone/Sulbactam with Other Antibiotics against Carbapenem-Resistant Acinetobacter baumannii

CombinationSynergy (%)Additive (%)Indifference (%)Antagonism (%)Reference
Cefoperazone/Sulbactam + Polymyxin E97 (Synergy or Additive)-<30[1]
Cefoperazone/Sulbactam + Amikacin1375120[1]
Cefoperazone/Sulbactam + Meropenem93 (Synergy or Additive)-70[1]
Cefoperazone/Sulbactam + Tigecycline449470[1]
Cefoperazone/Sulbactam + Levofloxacin<1068220[1]
Cefoperazone/Sulbactam + Rifampicin<1065250[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound analytical grade powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent at a concentration at least 10 times the highest concentration to be tested.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth without any antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilute this compound in 96-well Plate A->C B Prepare 0.5 McFarland Bacterial Suspension D Dilute Bacterial Suspension to 5x10^5 CFU/mL B->D E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G

MIC Determination Workflow

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.[8][9][10]

Objective: To assess the rate and extent of bacterial killing by this compound at different concentrations.

Materials:

  • This compound

  • Actively growing bacterial culture in logarithmic phase

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and incubate until it reaches the logarithmic phase of growth (approximately 2-4 hours). Adjust the turbidity to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Time Points: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare Log-Phase Bacterial Culture B Add Bacteria to Flasks with this compound (at different MIC multiples) A->B C Incubate at 35°C with Shaking B->C D Withdraw Aliquots at Specific Time Points C->D 0, 2, 4, 6, 8, 24h E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates for 18-24 hours E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

Time-Kill Assay Workflow

Checkerboard Synergy Assay

This method is used to assess the in vitro interaction between two antimicrobial agents.[11]

Objective: To determine if the combination of this compound with another antibiotic results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • This compound and a second antimicrobial agent

  • Sterile 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum (5 x 10^5 CFU/mL)

Procedure:

  • Plate Setup:

    • In a 96-well plate, dilute this compound horizontally (e.g., across columns).

    • Dilute the second antibiotic vertically (e.g., down rows).

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension.

  • Controls: Include wells with each antibiotic alone to determine their individual MICs. Also, include a growth control well.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or Indifference

      • 4.0: Antagonism

Checkerboard_Assay_Workflow cluster_dilution Drug Dilution cluster_inoculation Inoculation and Incubation cluster_analysis Data Analysis A Serial Dilute this compound Horizontally in Plate C Inoculate all Wells with Standardized Bacterial Suspension A->C B Serial Dilute Second Antibiotic Vertically in Plate B->C D Incubate at 35°C for 16-20 hours C->D E Determine MICs of Single and Combined Agents D->E F Calculate FIC Index E->F G Interpret Synergy, Additivity, or Antagonism F->G

Checkerboard Synergy Assay Workflow

Signaling Pathways in β-Lactam Resistance

The diagram below illustrates a generalized pathway of β-lactam action and the mechanisms of resistance that can affect this compound's efficacy. This compound, like other β-lactams, acts by inhibiting Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. Resistance can occur through the production of β-lactamases that destroy the antibiotic, mutations in PBPs that reduce binding affinity, or by preventing the antibiotic from reaching its target via porin channel modifications or efflux pumps.

Beta_Lactam_Resistance Cef This compound Porin Porin Channel Cef->Porin Entry Cef_peri This compound Porin->Cef_peri Efflux Efflux Pump BetaLactamase β-Lactamase Cef_peri->Efflux Expulsion Cef_peri->BetaLactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Cef_peri->PBP Binding CellWall Cell Wall Synthesis (Inhibited) PBP->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis

β-Lactam Action and Resistance

References

Application Notes and Protocols for Evaluating Cefbuperazone Stability in Various Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited stability data is publicly available for Cefbuperazone. The following application notes and protocols are based on established methods for the closely related third-generation cephalosporin, Cefoperazone. These methodologies are highly applicable to this compound due to their structural similarities. Researchers should validate these methods for this compound in their specific laboratory settings.

Introduction

This compound is a cephalosporin antibiotic that, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions. The stability of this compound is a critical parameter that can be influenced by factors such as pH, temperature, light, and the composition of the solution. This document provides detailed methods for evaluating the stability of this compound in different solutions, which is essential for determining appropriate storage conditions, shelf-life, and compatibility with various infusion fluids for intravenous administration. The primary analytical technique described is High-Performance Liquid Chromatography (HPLC), which is a robust and widely used method for stability-indicating assays.

Quantitative Data Summary

The stability of a drug in a solution is typically assessed by measuring the remaining concentration of the active pharmaceutical ingredient (API) over time. The following tables summarize the stability of Cefoperazone, a structural analog of this compound, in commonly used intravenous infusion fluids at various temperatures.

Table 1: Stability of Cefoperazone Sodium in Various Infusion Solutions at Different Temperatures

Infusion SolutionConcentrationTemperature (°C)Storage TimeRemaining Concentration (%)Reference
0.9% Sodium Chloride Injection1 g/L4120 hours> 90%[1]
0.9% Sodium Chloride InjectionNot Specified580 days> 90%[2]
0.9% Sodium Chloride InjectionNot Specified258 days> 90%[2]
5% Dextrose Injection1 g/L4120 hours> 90%[1]
5% Dextrose InjectionNot Specified580 days> 90%[2]
5% Dextrose InjectionNot Specified258 days> 90%[2]
5% Glucose and Sodium Chloride InjectionNot SpecifiedNot Specified6 hours~90%[3][4]
Sodium Lactate Ringer's InjectionNot SpecifiedNot Specified6 hours> 95%[3][4]
Peritoneal Dialysis (PD) Solutions (Extraneal, Dianeal)1 g/L4120 hours> 90%[1]
Peritoneal Dialysis (PD) Solutions1 g/L25-3024 hoursStable[1]
Peritoneal Dialysis (PD) Solutions1 g/L37< 24 hoursStable[1]

Table 2: Stability of Reconstituted Cefoperazone Sodium Solution

Reconstitution SolventStorage Temperature (°C)Storage TimeStability
Water for Injection (WFI)30 ± 224 hoursStable
Water for Injection (WFI)5 ± 324 hoursStable

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water for Injection (WFI) or ultrapure water

  • Hydrochloric acid (HCl) (analytical grade)

  • Sodium hydroxide (NaOH) (analytical grade)

  • Hydrogen peroxide (H₂O₂) (30%, analytical grade)

3.1.2. Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., ODS column, 150 mm x 4.6 mm, 5 µm)[5][6]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Potassium dihydrogen phosphate (KH₂PO₄) solution: Acetonitrile (80:20, v/v)
Column ODS C18 (150 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature Ambient (Room Temperature)

Preparation of Mobile Phase: Dissolve an appropriate amount of KH₂PO₄ in WFI to a final concentration of 0.05 M. Mix this solution with acetonitrile in an 80:20 ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[5][6]

3.1.4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to create calibration standards of different concentrations (e.g., 10-100 µg/mL).

  • Sample Solutions:

    • Reconstitute the this compound formulation with the desired solution (e.g., 0.9% NaCl, 5% Dextrose) to a known concentration.

    • At specified time intervals, withdraw an aliquot of the sample solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the calibration curve range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

3.1.5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: Assessed through forced degradation studies.

  • Linearity: Determined by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) of ≥ 0.999 is desirable.[5]

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: Assessed by analyzing multiple preparations of the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve. For a similar compound, Cefoperazone, the LOD and LOQ were found to be 4.04 µg/mL and 12.24 µg/mL, respectively.[5]

  • Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, mobile phase composition, pH).

Protocol for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

3.2.1. Acid Hydrolysis

  • Prepare a solution of this compound in 0.1 M HCl.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes).[5]

  • Neutralize the solution with 0.1 M NaOH.

  • Dilute with the mobile phase to the appropriate concentration and analyze by HPLC.

3.2.2. Base Hydrolysis

  • Prepare a solution of this compound in 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes).[5]

  • Neutralize the solution with 0.1 M HCl.

  • Dilute with the mobile phase to the appropriate concentration and analyze by HPLC.

3.2.3. Oxidative Degradation

  • Prepare a solution of this compound in 3.0% (w/v) H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes).[5]

  • Dilute with the mobile phase to the appropriate concentration and analyze by HPLC.

3.2.4. Photodegradation

  • Expose a solution of this compound to a light source (e.g., UV light at 254 nm or natural sunlight) for a specified duration (e.g., 6 hours).[5]

  • A control sample should be kept in the dark.

  • Dilute the samples with the mobile phase to the appropriate concentration and analyze by HPLC.

3.2.5. Thermal Degradation

  • Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified period.

  • Dissolve the heat-treated sample in the mobile phase.

  • Dilute to the appropriate concentration and analyze by HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and the logical relationship of forced degradation studies.

forced_degradation cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Validation drug This compound Drug Substance/Product acid Acid Hydrolysis (e.g., 0.1M HCl) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH) drug->base oxidation Oxidation (e.g., 3% H2O2) drug->oxidation photo Photodegradation (UV/Visible Light) drug->photo thermal Thermal Stress (e.g., Heat) drug->thermal analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis separation Peak Purity and Resolution Assessment analysis->separation validation Validation of Stability-Indicating Method separation->validation

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Cefbuperazone-related experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during experiments with this compound.

1. Solubility and Solution Preparation

  • Q: I am having trouble dissolving this compound sodium. What is the recommended solvent and concentration?

    • A: this compound sodium salt is soluble in water. A stock solution of 50 mg/mL in water can be prepared, potentially requiring gentle heating to achieve a clear, faint yellow solution.[1] For in vivo experiments, if precipitation occurs, using solvents like 10% DMSO in saline or corn oil can aid dissolution.

  • Q: My this compound solution appears cloudy or precipitates over time. What could be the cause and how can I prevent this?

    • A: Precipitation can be due to several factors:

      • Low Temperature: Storing concentrated solutions at low temperatures can cause the drug to crystallize out. Prepare fresh solutions or gently warm before use.

      • pH Shift: this compound's stability is pH-dependent. Ensure the pH of your buffers and media is within the stable range.

      • Supersaturation: You may have exceeded the solubility limit for the specific solvent and temperature. Try preparing a more dilute solution.

2. In Vitro Experiments (e.g., MIC assays)

  • Q: My MIC (Minimum Inhibitory Concentration) results for this compound are inconsistent between experiments. What are the potential reasons?

    • A: Inconsistent MIC values can stem from several variables:

      • Inoculum Size: A significant increase in the bacterial inoculum size (e.g., from 10^5 to 10^7 cells/mL) can lead to a considerable decrease in this compound's activity, resulting in higher MICs. Ensure your inoculum is standardized for each experiment.

      • Media Composition: Different culture media can affect the apparent activity of this compound. Standardize the media used for all comparative experiments.

      • pH of Media: The pH of the culture medium can influence the stability and activity of this compound. Cefoperazone, a similar cephalosporin, has been shown to be more stable at a neutral pH (around 7.3) compared to a more acidic pH (6.8).[2]

      • Incubation Time: Reading results at different time points (e.g., 24 vs. 48 hours) can lead to variations in MIC values. Adhere to a consistent incubation period as per standardized protocols.

  • Q: I am observing the development of resistance to this compound in my bacterial cultures. How can I confirm and characterize this?

    • A: Resistance to this compound, like other β-lactam antibiotics, can arise from mechanisms such as the production of β-lactamase enzymes or alterations in penicillin-binding proteins (PBPs). To investigate this:

      • Serial Passage Experiments: Expose bacteria to sub-lethal concentrations of this compound over multiple generations to select for resistant mutants.

      • β-lactamase Assays: Use specific tests (e.g., nitrocefin assay) to detect the presence of β-lactamase activity in your resistant isolates.

      • PBP Binding Assays: Compare the affinity of this compound for PBPs in your susceptible and resistant strains.

      • Genomic Analysis: Sequence the genomes of resistant isolates to identify mutations in genes encoding PBPs or regulatory elements for β-lactamase production.

3. In Vivo Experiments (Animal Models)

  • Q: I am not observing the expected efficacy of this compound in my mouse infection model. What should I consider?

    • A: Several factors can influence the in vivo efficacy of this compound:

      • Pharmacokinetics: this compound's half-life, distribution, and clearance in the animal model will affect its ability to reach and maintain therapeutic concentrations at the site of infection. Ensure your dosing regimen is appropriate for the specific animal model.

      • Host Immune Response: The in vivo activity of this compound can be influenced by the host's immune system. Some studies suggest that this compound may stimulate host defense mechanisms, contributing to its overall efficacy.[3]

      • Severity of Infection: The bacterial load and the specific strain used in the infection model can impact the required dose and duration of treatment.

      • Drug Administration Route: The route of administration (e.g., intravenous, intramuscular, subcutaneous) will affect the drug's absorption and distribution.

  • Q: Are there any known adverse effects of this compound in animal models that I should monitor for?

    • A: While specific adverse effect data for this compound in animal models is limited in the provided search results, it is prudent to monitor for general signs of distress in animals, such as changes in weight, behavior, and food/water intake. For Cefoperazone, a similar cephalosporin, potential side effects in humans that could be relevant to monitor in animals include gastrointestinal issues like diarrhea.[4][5][6][7]

4. Analytical & Bioanalytical Experiments (e.g., HPLC)

  • Q: I am developing an HPLC method to quantify this compound. What are the key chromatographic parameters to consider?

    • A: For the analysis of cephalosporins like this compound by reverse-phase HPLC, consider the following:

      • Column: A C8 or C18 column is commonly used.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer can be critical for achieving good peak shape and separation.

      • Detection: UV detection is commonly employed, with wavelengths around 220-254 nm being suitable for cephalosporins.

      • Internal Standard: Use of an internal standard is recommended for accurate quantification in biological matrices.

  • Q: I am observing peak tailing or poor resolution in my this compound chromatograms. How can I troubleshoot this?

    • A:

      • Adjust Mobile Phase pH: The ionization state of this compound is pH-dependent. Adjusting the pH of the mobile phase can improve peak shape.

      • Optimize Organic Modifier Concentration: Varying the percentage of acetonitrile or methanol in the mobile phase can improve resolution from interfering peaks.

      • Check Column Condition: The column may be degraded or contaminated. Flush the column or replace it if necessary.

      • Sample Matrix Effects: If analyzing biological samples, interferences from the matrix can affect chromatography. Implement a more rigorous sample clean-up procedure.

Data Presentation

Table 1: Solubility of this compound and a Related Cephalosporin

CompoundSolventSolubility (mg/mL)Notes
This compound SodiumWater50Heating may be required for complete dissolution.[1]
Cefoperazone SodiumWater50-
Cefoperazone SodiumDMSO1-
Cefoperazone SodiumPBS100Ultrasonic assistance may be needed.[8]

Table 2: Stability of Cefoperazone (as a proxy for this compound) under Various Conditions

TemperaturepHStabilityReference
4°C7.31Stable[2]
-10°C7.31Unstable[2]
-25°C7.31Suitable for up to 3 months[2]
-70°C7.31Recommended for long-term storage[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Cefoperazone/Sulbactam against Various Bacterial Strains

Note: Data for Cefoperazone/Sulbactam is provided as a reference due to the limited availability of comprehensive MIC data for this compound alone in the search results. The addition of sulbactam, a β-lactamase inhibitor, enhances the activity against many resistant strains.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli (ESBL-producing)16/864/32[9]
Klebsiella pneumoniae (ESBL-producing)16/8>64/32[9]
Pseudomonas aeruginosa (Carbapenem-resistant)64/32>64/32[10]
Acinetobacter baumannii (Carbapenem-resistant)16/864/32[10]

Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration 100-fold higher than the highest concentration to be tested.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[11][12]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile cation-adjusted MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[13][14]

2. Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol that may require optimization for specific applications.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]

    • Mobile Phase: A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is an 80:20 or 77.5:22.5 aqueous:organic ratio.[17][18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 220-254 nm.[15][19]

    • Injection Volume: 10-20 µL.[15][18]

    • Column Temperature: 30°C.[15]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound analytical standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation (from biological matrix, e.g., plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.

    • Internal Standard: Add a known concentration of an internal standard to all samples and standards before sample preparation to correct for extraction variability.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_bacterium Bacterial Cell Cell Wall Cell Wall PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan Synthesis Catalyzes Peptidoglycan Synthesis->Cell Wall Maintains Integrity Cell Lysis Cell Wall Instability & Lysis Peptidoglycan Synthesis->Cell Lysis This compound This compound This compound->PBP Binds to & Inhibits

Caption: this compound's mechanism of action via inhibition of PBPs.

G cluster_troubleshooting Troubleshooting Steps start Inconsistent In Vitro (e.g., MIC) Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Standardize Media Type & pH start->check_media check_incubation Ensure Consistent Incubation Time & Temp start->check_incubation check_drug Confirm this compound Stock Solution Integrity start->check_drug rerun Re-run Experiment with Standardized Parameters check_inoculum->rerun check_media->rerun check_incubation->rerun check_drug->rerun

Caption: Troubleshooting workflow for inconsistent in vitro results.

References

Technical Support Center: Optimizing Cefbuperazone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefbuperazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro studies. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a third-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in assembling the peptidoglycan layer of the bacterial cell wall.[1] This disruption leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and death.[1] this compound is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Final Step WeakWall Defective Cell Wall Peptidoglycan->WeakWall Disrupted This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PBP Binds to Lysis Cell Lysis (Bactericidal Effect) WeakWall->Lysis

Caption: Mechanism of action of this compound.

Q2: What are the typical effective concentrations for this compound in in vitro antimicrobial assays?

A2: The effective concentration of this compound, typically determined as the Minimum Inhibitory Concentration (MIC), varies significantly depending on the bacterial species and strain being tested. For Bacteroides fragilis, 8% of tested organisms were found to be resistant to a concentration of 32 µg/mL.[2] While data for this compound is specific, values for the related compound Cefoperazone can provide a general reference range against various medically significant microorganisms.[3]

Data Presentation

Table 1: Example MIC Ranges for Cefoperazone Against Various Bacterial Species
Bacterial SpeciesMIC Range (µg/mL)Reference
Haemophilus influenzae0.12 - 0.25[3]
Staphylococcus aureus0.125 - 32[3]
Streptococcus pneumoniae≤0.007 - 1[3]
Pseudomonas aeruginosa0.5 - 64[4]
Escherichia coli (MIC90)16[5]
Klebsiella pneumoniae (MIC90)32[5]

Note: The data for Cefoperazone is provided for reference. Researchers should perform their own dose-response experiments to determine the precise MIC for their specific bacterial strains and experimental conditions.

Q3: How should I prepare and store this compound for my experiments?

A3: Proper preparation and storage are critical for maintaining the antibiotic's activity.

  • Solubility: this compound sodium salt is soluble in water. A stock solution of up to 50 mg/mL can be prepared, potentially requiring gentle heating to fully dissolve.[6]

  • Stock Solutions: It is recommended to prepare high-concentration stock solutions in a suitable solvent (e.g., sterile distilled water or DMSO), which can then be diluted to the final working concentrations in your culture medium.

  • Stability: this compound solutions are most stable at a pH range of 4.0 to 7.0.[6] They are slightly unstable in acidic conditions and highly unstable in alkaline solutions.[6] For short-term storage, solutions can be kept at 4°C for up to 120 hours.[7] For long-term storage, it is best to aliquot stock solutions and store them at -20°C or below.[4] Avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in experiments involving eukaryotic cell lines?

A4: Yes, but with caution. While this compound's mechanism of action is specific to bacterial cell walls, high concentrations may exert off-target cytotoxic effects on eukaryotic cells. It is essential to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line before conducting your main experiments. This will help ensure that any observed effects are due to the antibiotic's impact on bacteria and not due to direct toxicity to the host cells.

Troubleshooting Guides

Problem: My MIC results are inconsistent across replicates.

This is a common issue that can arise from several factors. Follow this guide to identify the potential cause.

Start Inconsistent MIC Results Q1 Is the this compound solution fully homogenized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the bacterial inoculum standardized and uniform? A1_Yes->Q2 Sol1 Vortex stock and working solutions thoroughly before each use. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you using a high inoculum concentration? A2_Yes->Q3 Sol2 Ensure inoculum is at the correct McFarland standard (typically 0.5) and well-mixed before pipetting. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 High inoculums (>10^5 CFU/mL) can increase MIC, especially for β-lactamase producers. Verify if this is intended for the experiment. A3_Yes->Sol3 Q4 Is there evidence of contamination? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Check sterility of medium, reagents, and technique. Re-streak culture to ensure purity. A4_Yes->Sol4 End Review pipetting technique and plate reader settings. A4_No->End

Caption: Troubleshooting logic for inconsistent MIC results.

Possible Causes & Solutions:

  • Poor Homogenization: The antimicrobial agent may not be well-mixed in the medium.[8]

    • Solution: Ensure you vortex your stock and working solutions of this compound thoroughly before performing serial dilutions. Mix each well carefully after adding the bacterial inoculum.

  • Inaccurate Inoculum: The concentration of bacteria can affect the MIC value. A higher than intended inoculum can lead to higher and more variable MICs.[2]

    • Solution: Standardize your bacterial inoculum carefully, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Ensure the bacterial suspension is homogenous before adding it to the wells.

  • Pipetting Errors: Small inaccuracies in serial dilutions can lead to significant concentration differences.

    • Solution: Use calibrated pipettes and change tips for each dilution step. Be consistent with your pipetting technique.

  • Contamination: Contamination with a different, more resistant organism can cause erratic growth.

    • Solution: Use aseptic techniques throughout the procedure. Plate a sample of your inoculum to check for purity.

Problem: I am not observing any bacterial inhibition, even at high concentrations of this compound.

Possible Causes & Solutions:

  • Bacterial Resistance: The bacterial strain you are using may be intrinsically resistant or have acquired resistance to this compound. This can be due to the production of β-lactamase enzymes that degrade the antibiotic.[9]

    • Solution: Verify the identity and expected susceptibility profile of your bacterial strain. Consider testing a known susceptible control strain (like E. coli ATCC 25922) in parallel.[10]

  • Degraded Antibiotic: Improper storage or handling may have caused the this compound to lose its activity.

    • Solution: Prepare a fresh stock solution from a new vial of this compound powder. Ensure it has been stored correctly (protected from light, moisture, and at the recommended temperature).

  • Incorrect Assay Conditions: The growth medium or incubation conditions may be interfering with the antibiotic's activity.

    • Solution: Ensure you are using the recommended medium (e.g., Mueller-Hinton Broth) for susceptibility testing. Verify that incubation time, temperature, and atmospheric conditions are appropriate for the test organism.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against an aerobic bacterial isolate.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile distilled water or appropriate solvent

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in a sterile solvent.

  • Prepare Bacterial Inoculum:

    • Select 3-5 isolated colonies from an overnight culture plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Perform Serial Dilutions:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly. This creates a 1:2 serial dilution.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control, no drug).

    • Well 12 will serve as the negative control (sterility control, no bacteria).

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the concentration that kills the bacteria.

Procedure:

  • Perform MIC Assay: Complete the MIC assay as described above.

  • Subculture from Wells: From each well that shows no visible growth in the MIC assay, take a 10-100 µL aliquot.

  • Plate Aliquots: Spread each aliquot onto a fresh antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Read Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

cluster_mic MIC Determination cluster_mbc MBC Determination Prep Prepare Drug Dilutions & Bacterial Inoculum Inoculate Inoculate 96-Well Plate Prep->Inoculate Incubate_MIC Incubate 16-20h Inoculate->Incubate_MIC Read_MIC Read MIC (No visible growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Proceed with non-turbid wells Incubate_MBC Incubate 18-24h Subculture->Incubate_MBC Read_MBC Read MBC (No colony growth) Incubate_MBC->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

References

Minimizing off-target effects of Cefbuperazone in research

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the off-target effects of Cefbuperazone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation cephalosporin antibiotic.[1] Its primary mechanism involves inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for creating the structural integrity of the bacterial cell wall.[1][2] This inhibition leads to a defective cell wall, making the bacterium susceptible to osmotic lysis and death.[1]

Q2: What are the principal known off-target effects of this compound and related cephalosporins that can impact my research?

A2: Beyond its antibacterial activity, this compound and structurally similar cephalosporins (like Cefoperazone) may exhibit several off-target effects that can confound experimental results:

  • Disulfiram-like Reaction: Some cephalosporins possess an N-methylthiotetrazole (NMTT) side chain. When this molecule is metabolized, it can inhibit the enzyme aldehyde dehydrogenase.[3][4] This inhibition leads to the accumulation of acetaldehyde if ethanol is present, causing a toxic reaction.[4][5] This is a critical consideration for any in vivo studies or in vitro experiments where ethanol is used as a solvent.

  • Hypoprothrombinemia (Bleeding Risk): The same NMTT side chain can interfere with the synthesis of vitamin K-dependent clotting factors in the liver, potentially leading to an increased risk of bleeding.[3][6] This is a crucial factor in animal studies, where it may affect coagulation parameters.

  • Alteration of Gut Microbiota: As a broad-spectrum antibiotic, this compound can significantly alter the composition and diversity of gut microbiota.[7][8] This can impact studies related to immunology, metabolism, and host-pathogen interactions. For example, Cefoperazone has been shown to cause persistent decreases in the phylogenetic diversity of gut flora.[7]

  • Nephrotoxicity: There is an increased risk of kidney damage (nephrotoxicity) when this compound is combined with other nephrotoxic agents, such as aminoglycoside antibiotics or certain non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Q3: Does this compound interact with common laboratory reagents or other drugs?

A3: Yes, this compound has a range of potential interactions that can influence experimental outcomes. It is crucial to consider these when designing experiments.

  • Ethanol: As mentioned, a significant disulfiram-like reaction can occur.[11] Avoid using ethanol as a vehicle or solvent in in vivo models if possible, or ensure a sufficient washout period.

  • Anticoagulants (e.g., Warfarin): this compound can enhance the effect of anticoagulants, increasing the risk of bleeding.[5][6]

  • Nephrotoxic Compounds (e.g., Aminoglycosides, Furosemide): Co-administration can potentiate kidney damage.[6][9]

  • Bile Acid Sequestrants (e.g., Cholestyramine): These can reduce the absorption and efficacy of cephalosporins in in vivo studies.[6]

Troubleshooting Guide

Issue 1: I'm observing unexpected cytotoxicity or reduced cell viability in my in vitro culture after applying this compound.

Possible Cause Troubleshooting Step
High Concentration / Off-Target Toxicity Verify the concentration used. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) for your specific cell line.
Degradation Products This compound solutions may degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment and protect from light. Consider analyzing the solution for degradation products via HPLC.[12]
Solvent Toxicity If using a solvent like DMSO or ethanol, ensure the final concentration in the media is well below the toxic threshold for your cells. Run a solvent-only control.
Interaction with Media Components Some components in complex cell culture media could potentially interact with the antibiotic. Test the effect of this compound in a simpler basal medium (e.g., PBS) for short durations to isolate the effect.

Issue 2: My animal models are showing signs of distress (e.g., bleeding, lethargy) not related to the infection model.

Possible Cause Troubleshooting Step
Hypoprothrombinemia This is a known effect of the NMTT side chain found in some cephalosporins.[3] Monitor coagulation parameters (e.g., prothrombin time). Consider co-administering Vitamin K if this effect is suspected and acceptable for the experimental design.
Disulfiram-like Reaction Ensure that no ethanol is present in the animal's diet, water, or any administered solutions.[11]
Nephrotoxicity Monitor kidney function via blood urea nitrogen (BUN) and creatinine levels, especially if co-administering other potentially nephrotoxic agents.[9]
Gut Dysbiosis Severe disruption of the gut microbiota can lead to secondary effects. Characterize the fecal microbiota before and after treatment to assess changes.[8]

Issue 3: I am seeing paradoxical or unexpected bacterial behavior (e.g., increased biofilm) at sub-MIC concentrations.

Possible Cause Troubleshooting Step
Quorum Sensing Modulation Sub-inhibitory concentrations of antibiotics can act as signaling molecules. Cefoperazone has been shown to induce the luxS/AI-2 quorum sensing system in E. coli.[10]
Stress Response Induction The antibiotic may be inducing a bacterial stress response (e.g., SOS response), which can upregulate various genes related to virulence and survival.
Experimental Approach To confirm the mechanism, use genetic knockouts of the suspected signaling pathways (e.g., ΔluxS strain) or use inhibitors of those pathways in conjunction with this compound.[10]

Quantitative Data Summary

Table 1: Key Interactions and Off-Target Effects of this compound and Related Cephalosporins

Effect Interacting Agent/Mechanism Potential Impact on Research Citation
Disulfiram-like ReactionEthanolAccumulation of acetaldehyde leading to toxicity in in vivo models.[3][5][11]
HypoprothrombinemiaInhibition of Vitamin K epoxide reductase by NMTT side chainIncreased bleeding, altered coagulation parameters in animal studies.[3][6]
NephrotoxicityCo-administration with aminoglycosides, NSAIDs, etc.Confounding kidney damage in toxicity and efficacy studies.[6][9]
Altered Gut MicrobiotaBroad-spectrum antibacterial activityChanges in host metabolism, immune response, and susceptibility to secondary infections.[7][8]
Decreased Therapeutic EfficacyCo-administration with bacteriostatic agentsAntagonism of bactericidal effect.[9]

Experimental Protocols & Visualizations

Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay

This protocol outlines a method to determine if this compound exhibits cytotoxic effects on a mammalian cell line at concentrations used in research.

  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment Preparation: Prepare a 2x stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to each well. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the dose-response curve to determine the CC50 value.

G cluster_workflow Workflow for Assessing Off-Target Effects start Start: Hypothesis of Off-Target Effect invitro In Vitro Screening (e.g., Cytotoxicity Assay, Enzyme Inhibition) start->invitro Investigate invivo In Vivo Model Testing (e.g., Monitor Physiology, Coagulation) start->invivo Investigate omics Omics Analysis (Transcriptomics, Metabolomics) start->omics Investigate control Design Proper Controls (Vehicle, Unrelated Antibiotic) invitro->control Requires analyze Analyze Data & Identify Off-Target Pathway invitro->analyze invivo->control Requires invivo->analyze omics->control Requires omics->analyze confirm Confirm with Specific Inhibitors or Genetic Models (e.g., Knockouts) analyze->confirm Validate end End: Characterize and Minimize Effect confirm->end G cluster_on_target On-Target Effect (Bacteria) cluster_off_target Off-Target Effect (Host) Cefbuperazone1 This compound PBP Penicillin-Binding Proteins (PBPs) Cefbuperazone1->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Required for Lysis Cell Lysis CellWall->Lysis Inhibition leads to NMTT NMTT Metabolite ALDH Aldehyde Dehydrogenase (ALDH) NMTT->ALDH Inhibits Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Metabolized by ADH Acetaldehyde->ALDH Detoxified by Toxicity Toxicity (Disulfiram-like Reaction) Acetaldehyde->Toxicity Accumulation causes G cluster_troubleshooting Troubleshooting Logic for Unexpected In Vivo Effects start Unexpected In Vivo Adverse Effect Observed bleeding Is there unusual bleeding or bruising? start->bleeding lethargy Is there lethargy, nausea, or reaction to ethanol vehicle? bleeding->lethargy No action_bleed Investigate Hypoprothrombinemia: - Measure Prothrombin Time - Consider Vitamin K bleeding->action_bleed Yes gi Is there severe diarrhea or weight loss? lethargy->gi No action_disulfiram Investigate Disulfiram-like Reaction: - Check for any ethanol source - Measure ALDH activity lethargy->action_disulfiram Yes action_gut Investigate Gut Dysbiosis: - Analyze microbiota (16S) - Check for C. difficile gi->action_gut Yes action_other Consider other causes: - Nephrotoxicity - General immune response gi->action_other No

References

Technical Support Center: Mitigating Cefbuperazone Resistance in Laboratory Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cefbuperazone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments aimed at mitigating the development of this compound resistance.

Troubleshooting Guides

Encountering unexpected or inconsistent results is a common challenge in antimicrobial susceptibility testing. This guide provides solutions to frequently encountered problems during this compound resistance experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound 1. Inoculum size variation: The density of the bacterial suspension can significantly impact MIC values.[1][2] 2. Media composition: Different media can affect the activity of this compound.[1][3] 3. Incubation time and conditions: Variations in incubation time or atmosphere (e.g., anaerobic vs. aerobic) can alter results.[1] 4. This compound degradation: The antibiotic may lose potency if not stored or prepared correctly.[4][5][6]1. Standardize inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial density (typically 5 x 10^5 CFU/mL for broth microdilution).[7] 2. Use consistent, recommended media: Mueller-Hinton Broth/Agar is the standard for most susceptibility testing. Ensure the pH is within the recommended range. 3. Adhere to standardized protocols: Incubate plates at 35 ± 1°C for 16-20 hours. For anaerobic organisms, use an appropriate anaerobic environment.[7] 4. Proper antibiotic handling: Prepare this compound solutions fresh. If stock solutions are stored, they should be kept at 4°C for short-term or -60°C or lower for long-term storage and protected from light.[4][6][7]
"Skipped Wells" or Growth at Higher this compound Concentrations Than at Lower Concentrations 1. Contamination: Contamination of a single well with a resistant organism can lead to anomalous growth. 2. Inoculation error: Inconsistent dispensing of the bacterial inoculum across the plate. 3. Paradoxical effect (Eagle effect): Some β-lactam antibiotics can show reduced activity at very high concentrations.1. Aseptic technique: Ensure strict aseptic technique during plate preparation and inoculation. Include a sterility control well (broth only, no bacteria or antibiotic). 2. Proper mixing and dispensing: Ensure the bacterial suspension is homogenous before and during inoculation. Use calibrated pipettes. 3. Verify with repeat testing: If the effect is reproducible, it may be a true paradoxical effect. Confirm by plating the contents of the "skipped well" to check for purity.
Difficulty Interpreting Checkerboard Synergy Assay Results 1. Incorrect calculation of Fractional Inhibitory Concentration (FIC) Index: The formula for FIC index must be applied correctly to the MIC of each drug alone and in combination.[8] 2. Subjective endpoint determination: Visually determining the MIC can be subjective.[9] 3. Inappropriate concentration range: The selected concentration ranges for this compound and the synergistic agent may not cover the inhibitory concentrations.1. Use the correct FIC Index formula: FICI = FIC of this compound + FIC of Synergistic Agent, where FIC = MIC of drug in combination / MIC of drug alone.[8] 2. Use a plate reader: An ELISA plate reader can provide quantitative growth assessment (OD600) for a more objective endpoint.[10] 3. Perform preliminary MIC testing: Determine the MIC of each compound individually before setting up the checkerboard assay to ensure appropriate concentration ranges.
High MICs for this compound Against Known Susceptible Strains 1. β-lactamase production: The bacterial strain may be producing β-lactamases that degrade this compound.[2][11][12] 2. Reduced outer membrane permeability: Mutations in porin channels can restrict this compound entry into the bacterial cell.[13][14] 3. Efflux pump overexpression: The bacteria may be actively pumping this compound out of the cell.[13][15][16]1. Test in combination with a β-lactamase inhibitor: Perform synergy testing with an inhibitor like sulbactam or clavulanic acid. A significant reduction in the MIC suggests β-lactamase activity.[11][12] 2. Molecular analysis: Sequence genes encoding for major porins to identify potential mutations. 3. Use an efflux pump inhibitor: Test this compound susceptibility in the presence of a known efflux pump inhibitor (e.g., CCCP, PAβN) to see if the MIC is reduced.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound in lab strains?

A1: The most common mechanism of resistance to this compound, like other cephalosporins, is the production of β-lactamase enzymes.[2][11][12] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Resistance can also arise from modifications to penicillin-binding proteins (PBPs), reduced permeability of the outer membrane due to porin mutations, and active removal of the antibiotic via efflux pumps.[13][14][17]

Q2: How can I prevent the emergence of this compound resistance during my experiments?

A2: One of the most effective in vitro strategies is the use of combination therapy. Combining this compound with a β-lactamase inhibitor, such as sulbactam, can protect this compound from degradation by β-lactamases and restore its activity.[11][12][18][19] Using this compound at concentrations above the Minimum Inhibitory Concentration (MIC) can also help to minimize the selection of resistant subpopulations.[20]

Q3: What does the Fractional Inhibitory Concentration (FIC) Index tell me in a checkerboard assay?

A3: The FIC Index is a quantitative measure of the interaction between two antimicrobial agents.[8] It is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

A synergistic interaction means that the combined effect of the two drugs is significantly greater than the sum of their individual effects.[8]

Q4: My this compound/sulbactam combination is not showing synergy against a known β-lactamase producer. What could be the reason?

A4: While β-lactamase production is a common resistance mechanism, it may not be the only one at play. The strain might possess other resistance mechanisms that are not affected by sulbactam, such as altered PBP targets, porin loss, or efflux pumps.[13][14][17] It's also possible that the specific β-lactamase produced by the strain is not effectively inhibited by sulbactam.

Q5: How stable is this compound in solution, and how should I store it?

A5: Cefoperazone, a structurally similar cephalosporin, demonstrates good stability in solution. At 25°C, it is stable for at least 2 days, at 5°C for 21 days, and when frozen at -10°C, for 90 days.[6] A study on Cefoperazone/sulbactam showed that at 4°C, both components retained over 90% of their initial concentration for 120 hours.[4] However, at higher temperatures (37°C), sulbactam was less stable.[4] It is recommended to prepare solutions fresh or store them at 4°C for short-term use and frozen for longer-term storage to ensure potency.[4][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log phase of growth

  • Sterile diluents (e.g., saline or PBS)

  • McFarland turbidity standards (0.5)

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration 100 times the highest concentration to be tested.

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve final concentrations ranging from the desired maximum to minimum. Typically, this is done in a volume of 50 µL per well.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[7]

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well with 100 µL of inoculated broth without any antibiotic.

    • Sterility Control: A well with 100 µL of uninoculated broth.

  • Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[7]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and a second agent (e.g., a β-lactamase inhibitor).

Procedure:

  • Determine Individual MICs: First, determine the MIC of this compound and the second agent individually as described above.

  • Prepare Plates: In a 96-well plate, prepare two-fold serial dilutions of this compound along the x-axis and two-fold serial dilutions of the second agent along the y-axis. The concentration ranges should bracket the individual MICs of each compound.[21]

  • Inoculate: Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

  • Incubate: Incubate the plate under the same conditions as the MIC assay.

  • Read Results: After incubation, identify the well with the lowest concentration of each drug that inhibits bacterial growth.

  • Calculate FIC Index:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FICI = FIC of this compound + FIC of Agent B[8]

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Setup cluster_2 Phase 3: Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Standardized Bacteria A->E B Prepare this compound Stock Solution D Perform Serial Dilutions in 96-well Plate B->D C Prepare Synergistic Agent Stock Solution (Optional) C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC/FIC values (Visually or Plate Reader) F->G H Calculate FIC Index (for Synergy Assay) G->H I Interpret Results (Susceptible, Resistant, Synergy) G->I H->I G Start Inconsistent MIC Results Inoculum Inoculum Size Consistent? Start->Inoculum Media Media Type Consistent? Inoculum->Media Yes StandardizeInoculum Standardize with McFarland/OD Inoculum->StandardizeInoculum No Incubation Incubation Standardized? Media->Incubation Yes UseStandardMedia Use Recommended Media (e.g., CAMHB) Media->UseStandardMedia No Antibiotic Antibiotic Prep Correct? Incubation->Antibiotic Yes StandardizeIncubation Control Time & Atmosphere Incubation->StandardizeIncubation No PrepareFresh Prepare Fresh or Store Properly Antibiotic->PrepareFresh No End Consistent Results Antibiotic->End Yes StandardizeInoculum->Media UseStandardMedia->Incubation StandardizeIncubation->Antibiotic PrepareFresh->End G This compound This compound (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inhibition Inhibition This compound->Inhibition Leads to CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition->CellWall Resistance Resistance Mechanisms Resistance->this compound Counteracts BetaLactamase β-lactamase Production Resistance->BetaLactamase Porin Porin Channel Mutation Resistance->Porin Efflux Efflux Pump Overexpression Resistance->Efflux BetaLactamase->this compound Degrades Porin->this compound Blocks Entry Efflux->this compound Expels

References

Cefbuperazone Administration in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the administration of Cefbuperazone in animal studies. Given the limited availability of data for this compound, information from the closely related second-generation cephalosporin, Cefoperazone, is included as a proxy where relevant. Researchers are strongly advised to conduct pilot studies to establish optimal protocols for their specific experimental conditions and animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a second-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, it works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall, making the bacteria susceptible to osmotic lysis and death.

Q2: What are the recommended routes of administration for this compound in animal studies?

A2: this compound is typically administered parenterally, via intravenous (IV) or intramuscular (IM) injection, due to poor oral absorption.[1] The choice of administration route will depend on the specific experimental design, the target tissue, and the desired pharmacokinetic profile.

Q3: How do I prepare a this compound solution for injection?

Q4: What is the stability of reconstituted this compound?

A4: Stability data for reconstituted this compound is not widely published. For Cefoperazone, reconstituted solutions are stable for a limited time. For instance, Ceftriaxone, another cephalosporin, retains its stability for 24 hours at room temperature (25°C) or for 3 days when refrigerated (2-8°C).[6] It is best practice to use freshly prepared solutions. If storage is necessary, it should be for the shortest possible time, protected from light, and refrigerated.[4][7] Any unused solution should be discarded after the recommended time.[4]

Q5: What are the potential adverse effects of this compound in animal models?

A5: Specific adverse effects for this compound in animal models are not well-documented. However, studies with Cefoperazone in animals have reported potential side effects, particularly at higher doses. These can include transient pain at the injection site for IM administration, gastrointestinal disturbances such as diarrhea, and hematological changes like anemia with high doses.[8] In a study on mice, Cefoperazone/sulbactam injection in animals with chronic renal failure induced seizures.[9] Researchers should carefully monitor animals for any signs of distress or adverse reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the reconstituted solution - Incomplete dissolution- Low solubility in the chosen vehicle- Temperature effects- Ensure vigorous and prolonged agitation during reconstitution.[2][4]- Gently warm the solution to aid dissolution, but be cautious of heat-lability.- Try a different sterile vehicle (e.g., switch from Sterile Water to 0.9% NaCl).- Prepare a more dilute solution.
Animal shows signs of pain during or after IM injection - Irritation from the drug formulation- High volume of injection- Consider diluting the drug in a larger volume (within acceptable limits for the animal model).- Administer the injection at a slower rate.- For Cefoperazone, co-administration with a lidocaine solution is recommended for concentrations of 250 mg/mL or more to reduce pain.[2][4]- Alternate injection sites for repeated dosing.
Difficulty with IV administration in rodents - Small vein size- Incorrect needle placement- Use a smaller gauge needle (e.g., 27-30G).- Ensure proper restraint of the animal.- Dilate the tail veins with warm water before injection.- Consider using a catheter for repeated or prolonged infusions.
Inconsistent experimental results - Inaccurate dosing- Degradation of this compound- Improper administration technique- Calibrate all dosing equipment regularly.- Always use freshly prepared this compound solutions.[10]- Ensure all personnel are properly trained in the chosen administration technique.- Standardize the time of day for administration and other experimental conditions.
Signs of gastrointestinal distress (e.g., diarrhea) in animals - Disruption of the normal gut microbiota by the antibiotic- This can be an expected side effect of broad-spectrum antibiotics.[8]- Monitor the animals closely and provide supportive care as needed (e.g., hydration).- If severe, consider reducing the dose or discontinuing the treatment if experimentally permissible.

Experimental Protocols

This compound Solution Preparation (Based on Cefoperazone Protocols)
  • Materials:

    • This compound sodium salt powder

    • Sterile vehicle (e.g., Sterile Water for Injection, 0.9% Sodium Chloride)

    • Sterile vials

    • Sterile syringes and needles

  • Procedure for a 50 mg/mL stock solution:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add a small volume of the chosen sterile vehicle. For example, to prepare a 50 mg/mL solution from 1g of this compound, add 20 mL of diluent.

    • Agitate the vial vigorously until the powder is completely dissolved. Allow any foam to dissipate.[2]

    • Visually inspect the solution for any particulate matter.[5]

    • For administration, draw the required volume from the stock solution and, if necessary, further dilute it to the final desired concentration for injection.

Intramuscular (IM) Administration in Rabbits (Example Protocol)

This protocol is based on a study investigating the pharmacokinetics of this compound in rabbits.

  • Animal Model: New Zealand white rabbits.

  • Dosage: 50 mg/kg body weight.

  • Preparation: Reconstitute this compound sodium salt to the desired concentration with a sterile vehicle.

  • Injection:

    • Properly restrain the rabbit.

    • Administer the calculated volume of the this compound solution into the thigh muscle.

    • Observe the animal for any immediate adverse reactions.

Quantitative Data

Note: The following tables summarize pharmacokinetic and toxicity data for Cefoperazone, which may serve as a reference for this compound studies.

Table 1: Pharmacokinetic Parameters of Cefoperazone in Various Animal Species

Animal Species Dose Route Half-life (t½) Peak Plasma Concentration (Cmax) Bioavailability (IM)
Mouse10-20 mg/kgIV~12-22 min--
Rat100 mg/kgIV0.5 h--
Rabbit30 mg/kgIV0.3 h--
Dog25 mg/kgIV0.8 h--
Sheep20 mg/kgIM3.32 ± 0.68 h25.67 ± 3.02 µg/mL71.83 ± 5.96 %
Horse30 mg/kgIM1.52 ± 0.15 h-42.00 ± 5.33%
Cross-bred Calves20 mg/kgIM--48.1 ± 5.33%

Data compiled from multiple sources.[11][12][13]

Table 2: Acute Toxicity of Cefoperazone in Rodents

Animal Species Route LD50
MouseOral> 12 g/kg
RatOral> 12 g/kg
MouseParenteral~4-10 g/kg
RatParenteral~4-10 g/kg

Data from a study on Cefoperazone.[14]

Visualizations

G cluster_0 Bacterial Cell cluster_1 This compound Action Peptidoglycan Precursors Peptidoglycan Precursors Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Cell Wall Synthesis Penicillin-Binding Proteins (PBPs)->Cell Wall Synthesis Catalyzes cross-linking Inhibition Inhibition of PBPs Stable Cell Wall Stable Cell Wall Cell Wall Synthesis->Stable Cell Wall Defective Cell Wall Defective Cell Wall Cell Wall Synthesis->Defective Cell Wall This compound This compound This compound->Inhibition Binds to Inhibition->Cell Wall Synthesis Cell Lysis Cell Lysis Defective Cell Wall->Cell Lysis

Caption: Mechanism of action of this compound.

G start Start: Need to administer This compound prep Prepare this compound solution (reconstitute with sterile vehicle) start->prep admin Choose administration route (IV or IM) prep->admin iv Intravenous (IV) - Tail vein (rodents) - Ear vein (rabbits) admin->iv Systemic delivery im Intramuscular (IM) - Thigh muscle admin->im Local or systemic delivery monitor Monitor animal for adverse effects iv->monitor im->monitor end End of procedure monitor->end

Caption: General experimental workflow for this compound administration.

G issue Issue Encountered (e.g., precipitation, animal distress) precipitation Precipitation in solution? issue->precipitation distress Animal distress during/after injection? issue->distress precipitation->distress No solve_precip Troubleshoot Solution: - Agitate more - Change vehicle - Prepare fresh solution precipitation->solve_precip Yes solve_distress Troubleshoot Animal Care: - Dilute drug - Slow injection rate - Use anesthetic/analgesic (if appropriate) distress->solve_distress Yes continue_exp Continue Experiment distress->continue_exp No solve_precip->continue_exp solve_distress->continue_exp consult_vet Consult Veterinarian solve_distress->consult_vet

Caption: Logical troubleshooting flow for this compound administration.

References

Validation & Comparative

Cefbuperazone vs. Ceftriaxone: An In Vitro Efficacy Comparison Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of cefbuperazone and ceftriaxone against Escherichia coli (E. coli), a common Gram-negative bacterium responsible for a wide range of clinical infections. The following sections present quantitative data, experimental methodologies, and a visual representation of the testing workflow to aid in research and development.

Quantitative Efficacy Data

The in vitro activities of this compound and ceftriaxone against E. coli have been evaluated in numerous studies. While direct comparative studies are limited, the following table summarizes key efficacy parameters from various sources. It is important to note that variations in experimental methodologies, such as inoculum size and specific strains tested, can influence results.

ParameterThis compoundCeftriaxone
MIC₅₀ (μg/mL) 0.5[1]0.06 - 0.125[2][3]
MIC₉₀ (μg/mL) 16[1]≥32[2]
Susceptibility Rate (%) 80% - 97%[1][4]87.5% - 95%[5][6]
Resistance Rate (%) 5.5% (cefoperazone-sulbactam)[7]50.8% - 57.5% (in some regions)[7]
Zone of Inhibition (Susceptible) Not specified in retrieved results≥21 mm[5][8]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. The susceptibility and resistance rates can vary significantly based on geographical location and the prevalence of resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs). For instance, ceftriaxone resistance is often used as a proxy for ESBL production[2][9]. The combination of cefoperazone with a β-lactamase inhibitor like sulbactam can significantly enhance its activity against resistant strains[1][4][10].

Experimental Protocols

The determination of in vitro antibiotic efficacy against E. coli typically follows standardized procedures established by organizations like the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and Kirby-Bauer disk diffusion.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Inoculum Preparation: A standardized suspension of the E. coli isolate is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[11]. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[12].

  • Antibiotic Dilution: Serial twofold dilutions of this compound and ceftriaxone are prepared in a 96-well microtiter plate containing growth medium[11].

  • Inoculation: Each well is inoculated with the standardized bacterial suspension[11].

  • Incubation: The microtiter plates are incubated at 35°C for 16-24 hours[11].

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity)[11].

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Plate Preparation: A Mueller-Hinton agar plate is prepared with a uniform depth of 4 mm[13].

  • Inoculum Application: A sterile swab is dipped into a standardized E. coli suspension (equivalent to a 0.5 McFarland standard) and streaked evenly across the entire surface of the agar plate in three directions to ensure confluent growth[12].

  • Disk Placement: Paper disks containing a defined concentration of this compound or ceftriaxone are placed on the inoculated agar surface[11].

  • Incubation: The plate is incubated at 35°C for 16-24 hours[11].

  • Result Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts[11]. For ceftriaxone, a zone of inhibition of ≥21 mm is typically considered susceptible[5][8].

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the in vitro efficacy of antibiotics against E. coli.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis & Interpretation start Start: Isolate E. coli prep_culture Prepare Pure Culture start->prep_culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize method_choice Choose Method standardize->method_choice serial_dilution Serial Dilution of Antibiotics method_choice->serial_dilution MIC inoculate_plate Inoculate Mueller-Hinton Agar method_choice->inoculate_plate Disk Diffusion inoculate_wells Inoculate Microtiter Plate serial_dilution->inoculate_wells incubate_mic Incubate (35°C, 16-24h) inoculate_wells->incubate_mic read_mic Read MIC incubate_mic->read_mic interpret_results Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret_results place_disks Place Antibiotic Disks inoculate_plate->place_disks incubate_disk Incubate (35°C, 16-24h) place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->interpret_results

Caption: Workflow for in vitro antibiotic susceptibility testing of E. coli.

References

Validating the Efficacy of Cefbuperazone in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Cefbuperazone against other cephalosporins, supported by available experimental data from animal models. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as an antibacterial agent.

Executive Summary

This compound, a second-generation cephalosporin, has demonstrated significant antibacterial efficacy in various preclinical animal models. Studies in mice have shown its high therapeutic effect against systemic and urinary tract infections caused by key Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae. In these models, this compound was often found to be more effective than other cephalosporins, including cefmetazole, cefotetan, latamoxef, and cefoperazone.[1] Furthermore, in a rabbit model of biliary tract infection, this compound exhibited excellent pharmacokinetic properties, achieving high and sustained concentrations in bile and biliary tissues, leading to effective bacterial clearance. While detailed quantitative comparative data for this compound is limited in publicly available literature, studies on the closely related third-generation cephalosporin, Cefoperazone, provide valuable insights into its potential performance in various infection models.

Comparative Efficacy of this compound and Other Cephalosporins

The following tables summarize the available data on the in vivo efficacy of this compound and comparative cephalosporins in different preclinical models. Due to the limited availability of specific quantitative data for this compound, data from studies on Cefoperazone is included for comparative context.

Table 1: Efficacy in Murine Systemic Infection Model

AntibioticBacterial StrainEfficacy MetricResultReference
This compound E. coli No. 59 (serum-resistant)Therapeutic EffectMuch higher than CMZ, CTT, LMOX, CPZ[2]
Cefmetazole (CMZ)E. coli No. 59 (serum-resistant)Therapeutic EffectLower than this compound[2]
Cefotetan (CTT)E. coli No. 59 (serum-resistant)Therapeutic EffectLower than this compound[2]
Latamoxef (LMOX)E. coli No. 59 (serum-resistant)Therapeutic EffectLower than this compound[2]
Cefoperazone (CPZ)E. coli No. 59 (serum-resistant)Therapeutic EffectLower than this compound[2]

Table 2: Efficacy in Murine Urinary Tract Infection (UTI) Model

AntibioticBacterial StrainEfficacy MetricResultReference
This compound E. coli, K. pneumoniaeProtective ActivityHigher than LMOX, CTX, CMZ[1]
Latamoxef (LMOX)E. coli, K. pneumoniaeProtective ActivityLower than this compound[1]
Cefotaxime (CTX)E. coli, K. pneumoniaeProtective ActivityLower than this compound[1]
Cefmetazole (CMZ)E. coli, K. pneumoniaeProtective ActivityLower than this compound[1]

Table 3: Efficacy in Rabbit Biliary Tract Infection Model

AntibioticBacterial StrainEfficacy MetricResultReference
This compound E. coliBacterial ClearanceViable bacteria barely detectable at 24h & 48h[3]
No TreatmentE. coliBacterial ClearanceHigh bacterial counts remained[3]

Table 4: Efficacy of Cefoperazone in Murine Mastitis Model

AntibioticBacterial StrainEfficacy MetricResultReference
CefoperazoneS. aureus, E. coli, P. aeruginosa, S. agalactiae, S. uberisReduction in Bacterial NumbersSignificant reduction in bacterial numbers[4]
CloxacillinS. aureusReduction in Bacterial NumbersSimilar efficacy to Cefoperazone[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information from the cited literature and serve as a guide for similar preclinical evaluations.

Murine Systemic Infection Model (Based on studies with this compound)

Objective: To evaluate the therapeutic efficacy of this compound against a systemic bacterial infection in mice.

Animal Model: Male ICR mice.

Bacterial Strain: Escherichia coli No. 59 (human and mouse serum-resistant).

Infection Protocol:

  • E. coli is cultured to a logarithmic growth phase.

  • Mice are challenged intraperitoneally with a lethal dose of the bacterial suspension.

  • The bacterial inoculum is typically suspended in a mucin-containing medium to enhance virulence.

Treatment Protocol:

  • This compound and comparator antibiotics (e.g., cefmetazole, cefotetan, latamoxef, cefoperazone) are administered subcutaneously or intravenously at various doses.

  • Treatment is initiated at a specified time point post-infection (e.g., 1 hour).

Efficacy Assessment:

  • The primary endpoint is the survival rate of the mice over a defined period (e.g., 7 days).

  • The 50% effective dose (ED50) is calculated to compare the potency of the different antibiotics.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment bacterial_culture Bacterial Culture (E. coli No. 59) inoculum_prep Inoculum Preparation (with mucin) bacterial_culture->inoculum_prep ip_challenge Intraperitoneal Challenge of Mice inoculum_prep->ip_challenge drug_admin Antibiotic Administration (this compound & Comparators) ip_challenge->drug_admin survival_monitoring Survival Monitoring (e.g., 7 days) drug_admin->survival_monitoring ed50_calc ED50 Calculation survival_monitoring->ed50_calc

Experimental Workflow for Murine Systemic Infection Model
Rabbit Biliary Tract Infection Model (Based on studies with this compound)

Objective: To evaluate the pharmacokinetic and therapeutic efficacy of this compound in an experimental biliary infection.

Animal Model: Male rabbits (e.g., New Zealand White).

Bacterial Strain: Escherichia coli.

Infection Protocol:

  • Rabbits are anesthetized, and a laparotomy is performed.

  • The common bile duct is ligated.

  • A suspension of E. coli is directly inoculated into the common bile duct.[3]

Treatment Protocol:

  • This compound (e.g., 50 mg/kg) is administered intramuscularly.[3]

  • A control group receives no treatment.

Efficacy Assessment:

  • Blood and bile samples are collected at various time points to determine this compound concentrations (pharmacokinetic analysis).

  • At specified time points (e.g., 24 and 48 hours post-infection), animals are euthanized.

  • Bile and gallbladder tissue are collected for quantitative bacterial culture (CFU/g or CFU/mL).

  • Histopathological examination of the gallbladder and bile duct is performed to assess inflammation.[3]

  • Blood samples are analyzed for white blood cell counts and liver enzyme levels.[3]

G cluster_prep Surgical Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment anesthesia Anesthesia laparotomy Laparotomy anesthesia->laparotomy ligation Common Bile Duct Ligation laparotomy->ligation inoculation Direct Inoculation of E. coli ligation->inoculation im_admin Intramuscular This compound inoculation->im_admin pk_sampling Pharmacokinetic Sampling (Blood, Bile) im_admin->pk_sampling bacterial_culture Bacterial Culture (Bile, Gallbladder) im_admin->bacterial_culture histopathology Histopathology im_admin->histopathology blood_analysis Blood Analysis im_admin->blood_analysis

Experimental Workflow for Rabbit Biliary Tract Infection Model

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key target of β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, the major component of the bacterial cell wall.

The peptidoglycan layer is a rigid, mesh-like structure that provides mechanical strength to the bacterial cell, protecting it from osmotic lysis. Its synthesis is a complex process involving several enzymatic steps. The final and crucial step is the cross-linking of peptidoglycan chains, which is catalyzed by PBPs.

This compound mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. By binding to the active site of these enzymes, this compound acylates the serine residue, leading to their irreversible inactivation. This inhibition of PBP activity prevents the cross-linking of the peptidoglycan chains, resulting in a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

G cluster_synthesis Peptidoglycan Synthesis Pathway cluster_inhibition Inhibition by this compound UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Mur enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_chain Growing Peptidoglycan Chain Lipid_II->PG_chain Transglycosylase activity of PBPs Crosslinked_PG Cross-linked Peptidoglycan PG_chain->Crosslinked_PG Transpeptidase activity of PBPs This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP crosslink_edge crosslink_edge

Inhibition of Peptidoglycan Synthesis by this compound

Conclusion

The available preclinical data from animal models supports the efficacy of this compound against infections caused by susceptible Gram-negative bacteria. Its performance in murine systemic and urinary tract infection models, as well as its favorable pharmacokinetic profile in a rabbit biliary infection model, suggests its potential as a valuable therapeutic agent. While direct quantitative comparisons with a broad range of other cephalosporins are not extensively documented in the public domain, the existing evidence indicates a strong antibacterial activity that is often superior to that of other second-generation cephalosporins. Further studies providing detailed quantitative efficacy data (e.g., ED50, bacterial load reduction) would be beneficial for a more comprehensive comparative analysis. The mechanism of action, consistent with other β-lactam antibiotics, is the targeted inhibition of bacterial cell wall synthesis, a well-validated and effective antibacterial strategy.

References

Cefoperazone's Efficacy Against Ceftazidime-Resistant Pseudomonas aeruginosa: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance of cefoperazone and ceftazidime against ceftazidime-resistant Pseudomonas aeruginosa, supported by available experimental data.

Note to the Reader: The initial query for "cefbuperazone" yielded limited specific data regarding its activity against Pseudomonas aeruginosa. The available scientific literature more substantially addresses "cefoperazone," a third-generation cephalosporin with a similar spectrum of activity. Therefore, this guide provides a comparative analysis of cefoperazone and ceftazidime against P. aeruginosa, with a focus on resistant strains. Direct head-to-head comparative studies against ceftazidime-resistant isolates are scarce, necessitating an indirect comparison based on available in vitro and in vivo data for each antibiotic.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of P. aeruginosa infections. However, the emergence of ceftazidime-resistant strains has necessitated the exploration of alternative therapeutic options. This guide provides a comparative overview of the performance of cefoperazone, another third-generation cephalosporin, against ceftazidime-resistant P. aeruginosa.

Mechanisms of Ceftazidime Resistance in Pseudomonas aeruginosa

The primary mechanisms of resistance to ceftazidime in P. aeruginosa are multifaceted and can involve one or a combination of the following:

  • Enzymatic Degradation: The production of β-lactamase enzymes, such as AmpC cephalosporinases and various extended-spectrum β-lactamases (ESBLs), is a major resistance mechanism. These enzymes hydrolyze the β-lactam ring of cephalosporins, rendering them inactive.[1][2][3]

  • Efflux Pumps: Overexpression of multidrug efflux pumps, such as MexAB-OprM, actively transports cephalosporins out of the bacterial cell, preventing them from reaching their target penicillin-binding proteins (PBPs).[1][4]

  • Target Site Modification: Mutations in the genes encoding PBPs, the primary targets of β-lactam antibiotics, can reduce the binding affinity of ceftazidime, leading to decreased susceptibility.[1]

  • Reduced Outer Membrane Permeability: Alterations in or loss of outer membrane porin proteins, such as OprD, can restrict the entry of antibiotics into the bacterial cell.[4][5]

G cluster_resistance Mechanisms of Ceftazidime Resistance in P. aeruginosa Enzymatic Enzymatic Degradation (e.g., AmpC, ESBLs) Inactive Inactive Ceftazidime Enzymatic->Inactive Efflux Efflux Pump Overexpression (e.g., MexAB-OprM) NoEntry Reduced Intracellular Concentration Efflux->NoEntry Target Target Site Modification (PBPs) ReducedBinding Reduced Binding to Target Target->ReducedBinding Permeability Reduced Permeability (OprD loss) Permeability->NoEntry Ceftazidime Ceftazidime Ceftazidime->Enzymatic Hydrolysis Ceftazidime->Efflux Expulsion Ceftazidime->Target Binding Ceftazidime->Permeability Entry Blocked

Figure 1: Key mechanisms of ceftazidime resistance in P. aeruginosa.

Comparative In Vitro Activity

Direct comparative studies of cefoperazone and ceftazidime against well-characterized ceftazidime-resistant P. aeruginosa are limited. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for each antibiotic against various P. aeruginosa isolates.

Table 1: MIC Distribution of Cefoperazone against Pseudomonas aeruginosa

Study/SourceIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Lai et al., 2018Carbapenem-ResistantSimilar to Cefoperazone/SulbactamSimilar to Cefoperazone/SulbactamSimilar to Cefoperazone/Sulbactam
Korten et al., 2003General Clinical Isolates16>128Not Reported

Table 2: MIC Distribution of Ceftazidime against Pseudomonas aeruginosa

Study/SourceIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Keenholtz et al., 1983General Clinical IsolatesNot ReportedNot ReportedNot Reported
Korten et al., 2003General Clinical Isolates432Not Reported
Montero et al., 2021Extensively Drug-ResistantNot ReportedNot ReportedNot Reported

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Time-Kill Curve Analysis

Time-kill assays provide insights into the bactericidal activity of an antibiotic over time.

  • Cefoperazone: A study evaluating different formulations of cefoperazone/sulbactam against carbapenem-resistant P. aeruginosa showed bactericidal activity, although specific data for cefoperazone alone was not detailed.

  • Ceftazidime: Time-kill experiments with ceftazidime-avibactam against extensively drug-resistant P. aeruginosa have been conducted, demonstrating the bactericidal effect of this combination.[6] Studies on ceftazidime monotherapy against resistant strains often show regrowth at later time points.

In Vivo Animal Model Data

Animal models are crucial for evaluating the in vivo efficacy of antibiotics.

  • Cefoperazone: In a granulocytopenic mouse model of acute lung infection with P. aeruginosa, liposomal cefoperazone demonstrated enhanced efficacy compared to free cefoperazone, with a 75% survival rate versus 38%, respectively.[7]

  • Ceftazidime: Various animal models have been used to study ceftazidime's efficacy. In a murine cutaneous abscess model, the combination of ceftazidime with other antibiotics was investigated against a ceftazidime/avibactam-resistant strain.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is broth microdilution , performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Time-Kill Assay

Time-kill assays assess the rate and extent of bacterial killing by an antibiotic.

  • Bacterial Culture: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Antibiotic Addition: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

G cluster_workflow General Experimental Workflow for Antibiotic Efficacy Testing Start Isolate and Identify P. aeruginosa MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC TimeKill Perform Time-Kill Assay MIC->TimeKill At multiples of MIC AnimalModel In Vivo Efficacy in Animal Model MIC->AnimalModel Inform dosing DataAnalysis Data Analysis and Interpretation TimeKill->DataAnalysis AnimalModel->DataAnalysis

Figure 2: A generalized workflow for evaluating antibiotic performance.

Conclusion

Based on the limited available data, a direct and comprehensive comparison of cefoperazone and ceftazidime against ceftazidime-resistant P. aeruginosa is challenging. While both are third-generation cephalosporins, ceftazidime has historically been favored for its anti-pseudomonal activity. The emergence of ceftazidime resistance, driven by mechanisms such as β-lactamase production and efflux pumps, has compromised its efficacy.

The available in vitro data for cefoperazone against resistant P. aeruginosa is sparse. Some studies suggest that its activity is also limited against strains with robust resistance mechanisms. The addition of a β-lactamase inhibitor, such as sulbactam, appears to be crucial for enhancing the activity of cefoperazone against some resistant isolates.

For researchers and drug development professionals, these findings underscore the need for further head-to-head comparative studies of older and newer cephalosporins against well-characterized resistant strains of P. aeruginosa. Such studies are essential for guiding clinical decisions and for the development of novel therapeutic strategies to combat infections caused by this resilient pathogen.

References

Head-to-head comparison of Cefbuperazone and imipenem against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-vitro efficacy, mechanisms of action, and resistance profiles of Cefbuperazone and Imipenem against the clinically significant pathogen, Klebsiella pneumoniae.

This guide provides a detailed comparative analysis of two potent beta-lactam antibiotics, this compound and Imipenem, in the context of their activity against Klebsiella pneumoniae. Due to the limited availability of recent, direct comparative in-vitro quantitative data for this compound, this guide utilizes data for Cefoperazone, a structurally and functionally similar third-generation cephalosporin, often used in combination with the beta-lactamase inhibitor Sulbactam. This substitution allows for a meaningful, albeit indirect, comparison with Imipenem.

Executive Summary

Klebsiella pneumoniae is a major cause of nosocomial infections, and the rise of multidrug-resistant strains necessitates a thorough understanding of the available therapeutic options. This guide delves into the comparative efficacy of this compound (represented by Cefoperazone/Sulbactam) and Imipenem, a carbapenem antibiotic. While both antibiotics target bacterial cell wall synthesis, their spectrum of activity, stability against beta-lactamases, and susceptibility to resistance mechanisms differ significantly. Imipenem generally exhibits broader and more potent activity against K. pneumoniae, including many extended-spectrum beta-lactamase (ESBL) producing strains. However, the emergence of carbapenem-resistant K. pneumoniae (CRKP) is a serious concern. Cefoperazone/Sulbactam remains a relevant therapeutic option, particularly in cases where carbapenem use is restricted or in infections caused by susceptible strains.

Mechanisms of Action

Both this compound and Imipenem are bactericidal agents that disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death. Their primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.

This compound (and other Cephalosporins): As a third-generation cephalosporin, this compound binds to and inactivates PBPs. This inhibition prevents the cross-linking of peptidoglycan chains, thereby weakening the cell wall.[1][2]

Imipenem: A member of the carbapenem class, Imipenem also inhibits bacterial cell wall synthesis by binding to PBPs.[3][4][5] It exhibits a high affinity for a broad range of PBPs, contributing to its potent and wide-spectrum activity. Imipenem is often administered with Cilastatin, a dehydropeptidase-I inhibitor, which prevents its renal degradation and enhances its efficacy.[4][6]

cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis and Death Peptidoglycan->Cell_Lysis Inhibition leads to This compound This compound This compound->PBP Inhibits Imipenem Imipenem Imipenem->PBP Inhibits

Mechanism of action for this compound and Imipenem.

In-Vitro Activity: A Comparative Analysis

The following tables summarize the available in-vitro activity data for Cefoperazone/Sulbactam and Imipenem against Klebsiella pneumoniae. It is important to note that susceptibility can vary significantly based on the geographic region and the specific strain's resistance mechanisms.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Klebsiella pneumoniae

AntibioticIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
Cefoperazone/Sulbactam Bloodstream Isolates0.532[7]
ESBL-producing>64>64[8]
Imipenem Bloodstream Isolates0.251[9]
KPC-producing0.251[9]
Multidrug-resistant60% resistance-[10]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Susceptibility Data for Klebsiella pneumoniae

AntibioticSusceptibility Rate (%)Isolate Source/TypeReference
Cefoperazone/Sulbactam 80%Bloodstream Isolates[7]
Imipenem 98.5%KPC-producing[11]
85.7%Clinical Isolates[12]

Time-Kill Assays

Time-kill assays provide insights into the bactericidal activity of an antibiotic over time.

  • Imipenem: Studies have demonstrated that Imipenem exhibits a rapid bactericidal effect against susceptible K. pneumoniae strains.[5] Against some strains, a >3-log10 reduction in colony-forming units (CFU)/mL can be observed within a few hours of exposure.[5] However, regrowth can occur at lower concentrations.[5]

  • Cefoperazone/Sulbactam: Time-kill curve analysis for Cefoperazone/Sulbactam in combination with Imipenem has shown a synergistic antibacterial effect against KPC-producing carbapenem-resistant K. pneumoniae.[13]

cluster_workflow Time-Kill Assay Workflow Start Prepare Bacterial Inoculum Incubate Incubate with Antibiotic Start->Incubate Sample Collect Samples at Time Points Incubate->Sample Plate Plate Serial Dilutions Sample->Plate Count Count CFUs Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Generalized workflow for a time-kill assay.

Mechanisms of Resistance in Klebsiella pneumoniae

The emergence of antibiotic resistance is a critical challenge in treating K. pneumoniae infections.

Resistance to this compound (and other Cephalosporins):

  • Beta-lactamase Production: The most common mechanism is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. Extended-spectrum beta-lactamases (ESBLs) are a major concern as they can inactivate a wide range of cephalosporins.[8]

  • Outer Membrane Permeability: Alterations in or loss of outer membrane porins (e.g., OmpK35 and OmpK36) can restrict the entry of the antibiotic into the bacterial cell, leading to reduced susceptibility.[14]

  • Modification of PBPs: Alterations in the structure of PBPs can reduce their affinity for beta-lactam antibiotics, although this is a less common mechanism of high-level resistance.

Resistance to Imipenem (Carbapenems):

  • Carbapenemase Production: The most significant mechanism of carbapenem resistance is the production of carbapenem-hydrolyzing enzymes, known as carbapenemases. The most common types in K. pneumoniae are K. pneumoniae carbapenemase (KPC), New Delhi metallo-beta-lactamase (NDM), Verona integron-encoded metallo-beta-lactamase (VIM), Imipenem-hydrolyzing beta-lactamase (IMP), and oxacillinase-48 (OXA-48).[8]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport carbapenems out of the bacterial cell.

  • Porin Loss Combined with Beta-Lactamase Production: The combination of porin loss and the production of certain beta-lactamases (like AmpC or ESBLs) can lead to high-level carbapenem resistance.[14]

cluster_cef This compound Resistance cluster_imi Imipenem Resistance BL Beta-Lactamase Production (e.g., ESBLs) Porin_Cef Porin Loss/ Modification PBP_Mod_Cef PBP Modification Carb Carbapenemase Production (e.g., KPC, NDM) Efflux Efflux Pump Overexpression Porin_Imi Porin Loss + Other Beta-Lactamases Kp Klebsiella pneumoniae Kp->BL Kp->Porin_Cef Kp->PBP_Mod_Cef Kp->Carb Kp->Efflux Kp->Porin_Imi

Resistance mechanisms of K. pneumoniae.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Imipenem. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of K. pneumoniae is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay measures the rate of bacterial killing by an antibiotic over time.

  • Preparation: A logarithmic-phase culture of K. pneumoniae is diluted in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: The antibiotic (this compound or Imipenem) is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: The samples are serially diluted, plated on nutrient agar, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.

  • Analysis: The results are plotted as log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.

Conclusion

This comparative guide highlights the key differences in the in-vitro activity, mechanisms of action, and resistance profiles of this compound (represented by Cefoperazone/Sulbactam) and Imipenem against Klebsiella pneumoniae. Imipenem generally demonstrates superior potency and a broader spectrum of activity, making it a critical agent for treating infections caused by multidrug-resistant K. pneumoniae. However, the escalating threat of carbapenem resistance underscores the importance of antibiotic stewardship and the need for alternative therapeutic strategies. Cefoperazone/Sulbactam can be a valuable therapeutic option in specific clinical scenarios, particularly against susceptible isolates and in combination therapies. The choice of antibiotic should always be guided by local susceptibility data and the specific clinical context of the infection. Further research, including direct head-to-head comparative studies of this compound and Imipenem against contemporary clinical isolates of K. pneumoniae, is warranted to provide a more definitive understanding of their respective roles in the current era of antimicrobial resistance.

References

Validation of Cefbuperazone's mechanism of action through genetic studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cefbuperazone, a second-generation cephalosporin, exerts its antibacterial effects by disrupting the synthesis of the bacterial cell wall. This guide provides a detailed comparison of this compound's mechanism of action with other cephalosporins, supported by experimental data from genetic studies that validate its molecular target.

Mechanism of Action: Targeting Peptidoglycan Synthesis

Like all β-lactam antibiotics, this compound's bactericidal activity stems from its ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. The key molecular targets of this compound are the Penicillin-Binding Proteins (PBPs), a group of enzymes essential for the cross-linking of peptidoglycan strands.[1][2][3] By binding to the active site of these enzymes, this compound effectively blocks their function.

The primary mechanism of action can be visualized as a signaling pathway:

This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

This compound's inhibitory action on cell wall synthesis.

Genetic Validation of the Mechanism of Action

The role of PBPs as the primary target of this compound and other cephalosporins is strongly validated by genetic studies. Mutations in the genes encoding these proteins have been shown to confer resistance to this class of antibiotics.

  • Mutations in PBP Genes: Studies on various bacterial species, including Streptococcus pneumoniae and Neisseria gonorrhoeae, have demonstrated that alterations in the amino acid sequences of PBP2x, PBP2b, and PBP1a lead to reduced affinity for β-lactam antibiotics, resulting in increased resistance. While direct studies on this compound are limited, the conservation of this mechanism across the cephalosporin class provides strong evidence for its target.

Comparative Performance: Binding Affinity to Penicillin-Binding Proteins

The efficacy of a β-lactam antibiotic is closely related to its affinity for specific PBPs. The 50% inhibitory concentration (IC50) is a measure of this affinity, with lower values indicating stronger binding. The following table summarizes the IC50 values for the closely related compound, cefoperazone, against various PBPs from Escherichia coli and Pseudomonas aeruginosa. This data provides a valuable proxy for understanding this compound's target specificity.

Target OrganismPenicillin-Binding Protein (PBP)Cefoperazone IC50 (µg/mL)[1][2]
Escherichia coli PBP-1A1.6
PBP-1Bs0.4
PBP-20.8
PBP-30.1
PBP-4>100
PBP-5/6>100
Pseudomonas aeruginosa PBP-1A0.8
PBP-1B1.6
PBP-26.3
PBP-30.2
PBP-425
PBP-5/6>100

As shown in the table, cefoperazone exhibits high affinity for PBP-3 in both E. coli and P. aeruginosa, which is a key enzyme involved in bacterial cell division.[1]

A meta-analysis of clinical trials has shown that Cefoperazone-sulbactam (a combination product containing a β-lactamase inhibitor) has a significantly higher treatment success rate compared to other cephalosporins.[4]

ComparisonNumber of PatientsTreatment Success Rate (Relative Risk)
Cefoperazone-sulbactam vs. Other Cephalosporins10171.08 (95% CI: 1.02–1.13)[4]

Experimental Protocols

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This protocol determines the IC50 of an antibiotic for specific PBPs.

Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation & Separation cluster_detection Detection & Analysis Membrane Bacterial Membrane Preparation Incubate Incubate Membrane Prep with Antibiotic and Radiolabeled Penicillin Membrane->Incubate Antibiotic Test Antibiotic (e.g., this compound) Antibiotic->Incubate RadiolabeledPenicillin Radiolabeled Penicillin RadiolabeledPenicillin->Incubate SDS_PAGE SDS-PAGE Separation Incubate->SDS_PAGE Fluorography Fluorography SDS_PAGE->Fluorography Densitometry Densitometry Fluorography->Densitometry IC50 Calculate IC50 Densitometry->IC50

Workflow for determining PBP binding affinity.

Methodology:

  • Membrane Preparation: Isolate bacterial membranes containing the PBPs.

  • Competitive Binding: Incubate the membrane preparation with varying concentrations of the test antibiotic (e.g., this compound) and a fixed concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin). The unlabeled antibiotic will compete with the radiolabeled penicillin for binding to the PBPs.

  • SDS-PAGE: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: Visualize the radiolabeled PBPs using fluorography.

  • Densitometry: Quantify the intensity of the bands corresponding to each PBP.

  • IC50 Calculation: Determine the concentration of the test antibiotic that inhibits 50% of the binding of the radiolabeled penicillin. This value is the IC50.

Genetic Validation via CRISPR/Cas9-mediated Gene Knockout

This protocol describes the knockout of a specific PBP gene in E. coli to assess its impact on this compound susceptibility.

Workflow:

cluster_construct Construct Preparation cluster_transformation Transformation & Selection cluster_validation Validation & Phenotyping gRNA Design gRNA targeting PBP gene Plasmid Clone gRNA into Cas9 expression plasmid gRNA->Plasmid Transform Transform E. coli with CRISPR plasmid Plasmid->Transform Select Select for Transformed Cells Transform->Select Verify Verify Gene Knockout (PCR/Sequencing) Select->Verify MIC_test Determine MIC of This compound Verify->MIC_test Compare Compare MIC with Wild-Type Strain MIC_test->Compare

Workflow for PBP gene knockout and susceptibility testing.

Methodology:

  • Guide RNA (gRNA) Design: Design a gRNA specific to the target PBP gene.

  • Plasmid Construction: Clone the gRNA into a plasmid co-expressing the Cas9 nuclease.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into electrocompetent E. coli cells.

  • Selection and Curing: Select for transformed cells and subsequently cure the plasmid.

  • Verification: Confirm the knockout of the target PBP gene using PCR and DNA sequencing.

  • Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the PBP knockout mutant and compare it to the wild-type strain. An increase in MIC would genetically validate the role of that specific PBP in this compound's mechanism of action.[5][6][7]

Conclusion

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through binding to essential Penicillin-Binding Proteins. This mechanism is strongly supported by genetic evidence demonstrating that mutations in PBP genes lead to resistance. Comparative data, using the closely related compound cefoperazone, indicates a high affinity for PBP-3, a crucial enzyme in cell division. The provided experimental protocols for PBP binding assays and gene knockout offer robust methods for further validating and exploring the specific interactions of this compound with its molecular targets. This comprehensive understanding is vital for the continued development and strategic use of this important antibiotic.

References

A Comparative Analysis of Cefoperazone/Sulbactam Versus Other Cephalosporins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The request specified "Cefbuperazone/sulbactam." However, a comprehensive review of published literature indicates that the widely studied and clinically utilized combination is Cefoperazone/sulbactam . This guide will focus on Cefoperazone/sulbactam, as it is presumed to be the intended subject of the comparative analysis.

Introduction

Cefoperazone, a third-generation cephalosporin, possesses a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its combination with sulbactam, a β-lactamase inhibitor, extends its efficacy to include bacteria that produce β-lactamase enzymes, a common mechanism of antibiotic resistance. This guide provides a comparative analysis of Cefoperazone/sulbactam against other cephalosporins, presenting quantitative data from clinical and in-vitro studies, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance relative to other cephalosporins.

Mechanism of Action

Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its inhibition leads to cell lysis and death. Sulbactam is an irreversible inhibitor of many plasmid-mediated and chromosomally-mediated β-lactamases. By binding to and inactivating these enzymes, sulbactam protects cefoperazone from degradation, thereby restoring its activity against β-lactamase-producing resistant bacteria.

Bacterial Cell Wall Synthesis and Inhibition by Cefoperazone/Sulbactam

The following diagram illustrates the key stages of bacterial peptidoglycan synthesis and the point of intervention by Cefoperazone/sulbactam.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (+ UDP-NAG) Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase (MurJ) Glycan_Chain Growing Peptidoglycan Chain Lipid_II_periplasm->Glycan_Chain Transglycosylation Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Crosslinked_Peptidoglycan Beta_Lactamase β-Lactamase Cefoperazone Cefoperazone Beta_Lactamase->Cefoperazone Inactivates Cefoperazone->PBP Inhibits Sulbactam Sulbactam Sulbactam->Beta_Lactamase Inhibits

Caption: Bacterial peptidoglycan synthesis pathway and points of inhibition.

Clinical Efficacy: Cefoperazone/Sulbactam vs. Other Cephalosporins

Multiple randomized controlled trials (RCTs) and meta-analyses have compared the clinical efficacy of Cefoperazone/sulbactam with other cephalosporins in treating various bacterial infections.

Table 1: Clinical Success Rates in Comparative Trials
Comparator CephalosporinInfection Type(s)Cefoperazone/Sulbactam Success RateComparator Success RateKey FindingsCitation(s)
CeftriaxoneRespiratory & Urinary Tract85.07%79.84% (Cefoperazone/Sulbactam)Ceftriaxone/sulbactam was found to be as effective as Cefoperazone/sulbactam.[1]
CeftriaxoneIntra-abdominalSignificantly higherLowerA meta-analysis showed Cefoperazone/sulbactam had a statistically significant higher treatment success rate compared to ceftriaxone.[2][2]
CeftazidimeIntra-abdominal91.9%81.8%Cefoperazone/sulbactam was demonstrated to be non-inferior, and also showed superiority in continued resolution of clinical signs and symptoms.[3]
CefotaximeModerate-to-severe bacterial infections95.51%90.5%No significant difference was observed between the two treatment groups.[4]
CefepimeHospital-Acquired & Healthcare-Associated Pneumonia87.3% (Clinical Success)84.3% (Clinical Success)Cefoperazone/sulbactam was non-inferior to cefepime.[5][6]
Table 2: Microbial Eradication Rates in Comparative Trials
Comparator CephalosporinInfection Type(s)Cefoperazone/Sulbactam Eradication RateComparator Eradication RateKey FindingsCitation(s)
CeftriaxoneRespiratory & Urinary Tract83.58%83.72% (Cefoperazone/Sulbactam)Bacterial eradication rates were similar between the two groups.[1]
CeftazidimeIntra-abdominal92.9%80.0%Cefoperazone/sulbactam had a higher microbiological success rate.[3]
CefotaximeModerate-to-severe bacterial infections95.23%90.0%No significant difference was observed between the two groups.[4]
General CephalosporinsVarious InfectionsSignificantly higher (RR = 1.22)LowerA meta-analysis found a superior microbial clearance rate for Cefoperazone/sulbactam.[2][2]

In-Vitro Activity: A Comparative Overview

The in-vitro activity of Cefoperazone/sulbactam is a critical indicator of its potential efficacy against a wide range of pathogens. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Table 3: Comparative In-Vitro Activity (MIC90 in µg/mL)
OrganismCefoperazone/SulbactamCefoperazoneCeftazidimeCefepimeCefpiromeReference(s)
Escherichia coli (ESBL-producing)16>64>32>32>32[7][8]
Klebsiella pneumoniae (ESBL-producing)32>64>32>32>32[7][8]
Pseudomonas aeruginosa3264161632[7][8][9]
Acinetobacter baumannii8>643232>32[7][10]
Bacteroides fragilis group16128>128>128N/A

Note: MIC90 values can vary based on geographic location and the specific strains tested. The data presented is a synthesis from multiple studies.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion.

Table 4: Key Pharmacokinetic Parameters of Cefoperazone and Sulbactam
ParameterCefoperazoneSulbactamNotesReference(s)
Half-life (t½) ~2 hours~1 hourCan be prolonged in patients with renal or hepatic impairment.[7]
Protein Binding 82-93%~38%[7]
Volume of Distribution (Vd) 10.2 - 11.3 L18.0 - 27.6 L[7]
Elimination Primarily biliary excretionPrimarily renal excretionDosage adjustments for sulbactam may be needed in renal impairment.[2][7]
Peak Serum Concentration (after 2g Cefoperazone/1g Sulbactam IV) ~236.8 µg/mL~130.2 µg/mL[7]

Safety and Tolerability

Cefoperazone/sulbactam is generally well-tolerated. Adverse events are typically mild to moderate in severity.

Table 5: Comparative Incidence of Adverse Events
Comparator CephalosporinCefoperazone/Sulbactam Adverse Event RateComparator Adverse Event RateCommon Adverse EventsKey FindingsCitation(s)
Ceftriaxone7.48%7.80%Diarrhea, rash, nauseaNo significant difference in the incidence of adverse events.[1]
Ceftazidime6.5%16.4%Diarrhea, nausea, vomitingA lower incidence of treatment-related adverse events was observed in the Cefoperazone/sulbactam group.[3]
Cefotaxime9.09%9.52%Rash, diarrhea, abnormal liver function testsBoth regimens were well tolerated with a similar incidence of adverse reactions.[4]
General Cephalosporins22%21%Rash, nausea, vomitingA meta-analysis found no significant difference in the overall incidence of adverse reactions.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of Cefoperazone/sulbactam.

Protocol 1: Randomized Controlled Clinical Trial for Efficacy and Safety

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Screening Screening of Patients (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (e.g., 1:1 ratio) Informed_Consent->Randomization Baseline Baseline Assessment (Clinical & Microbiological) Informed_Consent->Baseline Group_A Group A: Cefoperazone/Sulbactam (Specified Dose & Duration) Randomization->Group_A Group_B Group B: Comparator Cephalosporin (Specified Dose & Duration) Randomization->Group_B On_Treatment On-Treatment Monitoring (Daily Vitals, Labs) Group_A->On_Treatment Group_B->On_Treatment End_of_Treatment End-of-Treatment Assessment (Clinical Cure, Microbiological Eradication) On_Treatment->End_of_Treatment Safety_Monitoring Adverse Event Monitoring On_Treatment->Safety_Monitoring Follow_Up Follow-Up Visit (Test-of-Cure) End_of_Treatment->Follow_Up Statistical_Analysis Statistical Analysis (e.g., ITT, Per-Protocol) Follow_Up->Statistical_Analysis Safety_Monitoring->Statistical_Analysis

Caption: A generalized workflow for a randomized controlled clinical trial.

A typical randomized controlled trial comparing Cefoperazone/sulbactam to another cephalosporin would involve the following steps:

  • Patient Selection: Patients with a confirmed or suspected bacterial infection (e.g., intra-abdominal infection, pneumonia) meeting specific inclusion and exclusion criteria are enrolled.

  • Informed Consent: All participants provide written informed consent before any study-related procedures are performed.

  • Randomization: Patients are randomly assigned to receive either Cefoperazone/sulbactam or the comparator cephalosporin. The randomization is often stratified by factors such as the severity of the infection or the clinical center.

  • Drug Administration: The study drugs are administered intravenously at a predefined dose and interval for a specified duration (e.g., 7-14 days).

  • Clinical and Microbiological Assessments:

    • Baseline: Clinical signs and symptoms are recorded, and relevant microbiological samples (e.g., blood, sputum, wound swabs) are collected for culture and susceptibility testing.

    • During Treatment: Patients are monitored daily for clinical improvement and any adverse events.

    • End of Treatment: Clinical response is categorized (e.g., cure, improvement, failure), and microbiological samples are re-collected to determine pathogen eradication.

    • Follow-up (Test-of-Cure): A final assessment is performed at a specified time after the end of treatment to ensure sustained clinical and microbiological cure.

  • Statistical Analysis: The primary endpoints (e.g., clinical cure rate) and secondary endpoints (e.g., microbiological eradication rate, incidence of adverse events) are compared between the two treatment groups using appropriate statistical methods.

Protocol 2: In-Vitro Susceptibility Testing (Broth Microdilution)

Broth_Microdilution_Workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_reading Reading & Interpretation Isolate_Culture Culture of Bacterial Isolate (e.g., on Mueller-Hinton Agar) Inoculum_Prep Preparation of Standardized Inoculum (e.g., 0.5 McFarland Standard) Isolate_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Antibiotics in Microtiter Plate Antibiotic_Dilution->Inoculation Incubation Incubation at 35-37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination Interpretation Interpretation of Results (Susceptible, Intermediate, Resistant) based on CLSI/EUCAST breakpoints MIC_Determination->Interpretation

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

The broth microdilution method is a standardized technique for determining the MIC of an antibiotic against a specific bacterial isolate. The general procedure is as follows:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of Cefoperazone/sulbactam and the comparator cephalosporins are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • Interpretation: The MIC value is interpreted as susceptible, intermediate, or resistant based on established breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

Cefoperazone/sulbactam demonstrates robust clinical efficacy and in-vitro activity against a broad spectrum of pathogens, including many that are resistant to other cephalosporins due to β-lactamase production.[2] Clinical trial data suggest that its efficacy is often comparable or superior to that of other third-generation cephalosporins such as ceftriaxone, ceftazidime, and cefotaxime, as well as the fourth-generation cephalosporin, cefepime, in the treatment of various infections.[2][3][5][6] The addition of sulbactam significantly enhances the activity of cefoperazone against β-lactamase-producing organisms.[7] The safety profile of Cefoperazone/sulbactam is comparable to that of other cephalosporins, with gastrointestinal disturbances and skin reactions being the most commonly reported adverse events.[2] For researchers and drug development professionals, Cefoperazone/sulbactam represents a valuable therapeutic option, particularly in environments with a high prevalence of β-lactamase-mediated resistance. Further head-to-head comparative studies with newer cephalosporin/β-lactamase inhibitor combinations will be beneficial in further defining its role in the evolving landscape of antimicrobial therapy.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Cefbuperazone Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential, step-by-step guidance for the proper disposal of Cefbuperazone, a cephalosporin antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals to facilitate safe and responsible management of this compound waste.

Understanding the Waste Stream: Classification and Risks

This compound, like all antibiotic waste, must be treated as hazardous chemical waste.[1] Improper disposal can lead to the contamination of water systems and contribute to the development of antibiotic-resistant bacteria in the environment.[1][2] Furthermore, studies on related cephalosporins have indicated that both the parent compounds and their degradation byproducts can exhibit ecotoxicity.[3][4] Therefore, complete inactivation of the antibiotic's active pharmaceutical ingredient (API) is paramount before final disposal.

Recommended Disposal Procedures

Two primary methods are recommended for the inactivation and disposal of this compound waste in a laboratory setting: Alkaline Hydrolysis and Thermal Decomposition. The choice of method will depend on the nature of the waste (liquid or solid) and the available facilities.

Method 1: Alkaline Hydrolysis for Liquid Waste

This method is suitable for aqueous solutions containing this compound, such as spent culture media or prepared stock solutions. Alkaline hydrolysis effectively breaks the β-lactam ring, rendering the antibiotic inactive.[5]

Experimental Protocol:

  • Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container.[6][7]

  • Alkaline Treatment: In a well-ventilated area, such as a fume hood, add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. The final concentration of NaOH in the waste solution should be at least 0.1 M.

  • Reaction Time and Temperature: Allow the mixture to react for a minimum of 24 hours at room temperature (approximately 20-25°C).[8] For a more rapid degradation, the temperature can be elevated. For instance, hydrolysis rates for some β-lactams increase 2.5- to 3.9-fold for every 10°C increase in temperature.[8]

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M hydrochloric acid). Monitor the pH carefully using a calibrated pH meter.

  • Final Disposal: Once neutralized, the solution can be disposed of down the sanitary sewer, provided it complies with local regulations and does not contain any other hazardous materials.[7]

Method 2: Thermal Decomposition for Solid and Liquid Waste

Thermal decomposition, through autoclaving or incineration, is an effective method for destroying the this compound molecule.

Experimental Protocol:

  • For Liquid Waste (Aqueous Solutions):

    • Collection: Collect the liquid waste in an autoclavable container.

    • Final Disposal: After autoclaving and cooling, the treated liquid can be disposed of down the sanitary sewer, in accordance with local regulations.

  • For Solid Waste (e.g., contaminated labware, expired powder):

    • Packaging: Place all solid this compound waste in a designated, labeled hazardous waste container.[6]

    • Incineration: Arrange for the disposal of the container through a licensed hazardous waste management company for incineration.[1][2]

Quantitative Data for this compound Disposal

ParameterAlkaline HydrolysisThermal Decomposition (Autoclaving)
Waste Type Liquid (Aqueous)Liquid (Aqueous) & Solid
Inactivating Agent Sodium Hydroxide (NaOH)Heat and Pressure
Concentration Final concentration of ≥ 0.1 M NaOHN/A
Temperature Room Temperature (20-25°C) or elevated121°C
Time Minimum 24 hoursMinimum 60 minutes
Pressure N/A15 psi
Final pH 6.0 - 8.0 (after neutralization)N/A

This compound Disposal Decision Pathway

G cluster_0 start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid alkaline_hydrolysis Alkaline Hydrolysis Protocol liquid_waste->alkaline_hydrolysis autoclave Autoclave Protocol liquid_waste->autoclave incineration Dispose via Licensed Incineration solid_waste->incineration neutralize Neutralize to pH 6-8 alkaline_hydrolysis->neutralize sewer Dispose to Sanitary Sewer autoclave->sewer end Disposal Complete incineration->end neutralize->sewer sewer->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefbuperazone
Reactant of Route 2
Cefbuperazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.